CYD-4-61
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H17N3O3 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-[[3-[(E)-(2-nitrofluoren-9-ylidene)methyl]-2-pyridinyl]oxy]ethanamine |
InChI |
InChI=1S/C21H17N3O3/c22-9-11-27-21-14(4-3-10-23-21)12-19-17-6-2-1-5-16(17)18-8-7-15(24(25)26)13-20(18)19/h1-8,10,12-13H,9,11,22H2/b19-12+ |
InChI Key |
PSTOZJZIPPUYHT-XDHOZWIPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Deep Dive into the Pro-Apoptotic Mechanism of CYD-4-61: A Bax Activator for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CYD-4-61 has emerged as a potent small molecule activator of the pro-apoptotic protein Bax, demonstrating significant promise in the preclinical setting, particularly for breast cancer. This technical guide elucidates the core mechanism of action by which this compound induces apoptosis, providing a comprehensive overview of the signaling pathways, quantitative cellular effects, and the experimental methodologies used to characterize its activity. By directly engaging and activating Bax, this compound initiates the intrinsic mitochondrial pathway of apoptosis, leading to the systematic dismantling of cancer cells. This document serves as a detailed resource for researchers and drug developers interested in the therapeutic potential of targeting the B-cell lymphoma 2 (Bcl-2) family of proteins.
Core Mechanism of Action: Direct Activation of Bax
This compound's primary mechanism of action is the direct activation of the pro-apoptotic protein Bax, a pivotal member of the Bcl-2 family that governs mitochondrial outer membrane permeabilization (MOMP).[1] In healthy cells, Bax exists predominantly as an inactive monomer in the cytosol. Upon apoptotic signaling, Bax undergoes a conformational change, leading to its translocation to the mitochondria, oligomerization, and insertion into the outer mitochondrial membrane. This process is often inhibited in cancer cells, contributing to their survival and resistance to therapy.
This compound acts as a Bax agonist, reportedly binding to a pocket in the vicinity of the serine 184 (S184) residue of Bax. This interaction induces a conformational change that mimics the natural activation process, thereby bypassing upstream signaling blockades that are common in cancer. The activation of Bax by this compound is the critical initiating event that commits the cancer cell to apoptosis.
The Intrinsic (Mitochondrial) Apoptotic Signaling Pathway Induced by this compound
Once activated by this compound, Bax orchestrates a cascade of events that culminate in apoptotic cell death. This signaling pathway is intrinsic to the cell and is centered around the mitochondria.
The key steps are as follows:
-
Bax Translocation and Oligomerization: Activated Bax monomers translocate from the cytosol to the outer mitochondrial membrane. There, they oligomerize to form pores.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The Bax pores disrupt the integrity of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors from the intermembrane space into the cytoplasm.
-
Cytochrome c Release: A crucial factor released is cytochrome c. In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1).
-
Apoptosome Formation and Caspase-9 Activation: The cytochrome c/Apaf-1 complex recruits pro-caspase-9 to form a multi-protein complex known as the apoptosome. Within the apoptosome, pro-caspase-9 is cleaved and activated.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3.
-
Substrate Cleavage and Cell Death: Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, membrane blebbing, and ultimately, cell death.
Signaling Pathway Diagram
Quantitative Analysis of this compound-Induced Apoptosis
The pro-apoptotic activity of this compound has been quantified in various breast cancer cell lines. The following tables summarize the key quantitative data available.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.07 | [1] |
| MCF-7 | ER-Positive Breast Cancer | 0.06 | [1] |
Table 2: Modulation of Apoptosis-Related Protein Levels by this compound
(Note: Specific quantitative fold changes are not available in the reviewed literature; however, the observed trends are presented.)
| Protein | Cellular Location | Effect of this compound Treatment | Method of Detection |
| Total Bax | Cytosol / Mitochondria | Increase | Western Blot |
| Phospho-Bax (p-Bax) | Cytosol | Decrease | Western Blot |
| Cytochrome c | Cytoplasm | Increase | Western Blot |
| Cleaved Caspase-3 | Cytoplasm | Increase | Western Blot / Activity Assay |
| Cleaved PARP-1 | Nucleus | Increase | Western Blot |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Protocol:
-
Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 10 µM) for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins in the apoptotic pathway.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For cytochrome c release, perform subcellular fractionation to separate cytosolic and mitochondrial fractions.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, p-Bax, cytochrome c, cleaved caspase-3, cleaved PARP-1, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Caspase-3 Activity Assay (Colorimetric or Fluorometric)
This assay quantifies the enzymatic activity of the key executioner caspase, caspase-3.
Protocol:
-
Cell Lysis: Treat cells with this compound, harvest, and lyse them to release cellular contents.
-
Substrate Addition: Add a caspase-3 specific substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to the cell lysates.
-
Incubation: Incubate the reaction at 37°C to allow active caspase-3 to cleave the substrate, releasing the chromophore (pNA) or fluorophore (AFC).
-
Detection: Measure the absorbance (for pNA at 405 nm) or fluorescence (for AFC at Ex/Em = 400/505 nm) using a plate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity in treated samples compared to untreated controls.
Experimental Workflow Diagram
References
The Role of CYD-4-61 as a Novel Bax Activator in Cancer Research: A Technical Guide
Abstract
The evasion of apoptosis is a hallmark of cancer, making the restoration of programmed cell death pathways a critical therapeutic strategy. The B-cell lymphoma 2 (Bcl-2) family of proteins, particularly the pro-apoptotic member Bax, are central regulators of mitochondrial apoptosis. Direct activation of Bax has been a challenging but highly sought-after goal in drug development. CYD-4-61 has emerged as a novel and potent small-molecule activator of Bax. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, summarizing its in vitro and in vivo efficacy, and providing key experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and apoptosis.
Introduction
Apoptosis, or programmed cell death, is an essential physiological process for maintaining tissue homeostasis.[1] Its dysregulation is a fundamental aspect of tumorigenesis and chemoresistance.[2][3] The intrinsic pathway of apoptosis is governed by the Bcl-2 family of proteins, which includes pro-survival members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members.[4][5] The pro-apoptotic members are further divided into "BH3-only" proteins that act as sensors and "executioner" proteins like Bax and Bak.[6]
In healthy cells, Bax is a cytosolic monomer.[1] Upon receiving an apoptotic stimulus, Bax undergoes a conformational change, translocates to the mitochondria, and oligomerizes to form pores in the outer mitochondrial membrane.[2][7] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in cell death.[6][8] Given that Bax is often downregulated in breast cancer, directly activating it presents a promising therapeutic strategy to overcome drug resistance.[2] this compound (also referred to as compound 49) is a small molecule developed through structure-activity relationship studies on the lead compound SMBA1, designed to directly activate Bax and trigger apoptosis in cancer cells.[9][10]
Mechanism of Action of this compound
This compound functions as a direct activator of the Bax protein.[9][11] Its mechanism involves binding to Bax, which induces a significant conformational change, initiating the apoptotic cascade. Molecular docking studies suggest that this compound binds to the canonical site of Bax, potentially forming hydrogen bonds with residues R109 and E102.[10]
The activation of Bax by this compound triggers the following key downstream events:
-
Bax Translocation and Oligomerization: Activated Bax inserts into the mitochondrial membrane.[12]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The oligomerized Bax forms pores, disrupting the mitochondrial membrane.[2]
-
Cytochrome c Release: This disruption allows for the release of cytochrome c from the mitochondria into the cytoplasm.[2][9][11]
-
Caspase Cascade Activation: Released cytochrome c is a key component in the formation of the apoptosome, which activates initiator caspase-9, leading to the activation of executioner caspase-3.[6]
-
Substrate Cleavage and Apoptosis: Activated caspase-3 cleaves critical cellular substrates, including PARP-1 (Poly (ADP-ribose) polymerase-1), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][11]
Studies have shown that treatment with this compound decreases the levels of phosphorylated (inactive) Bax (p-Bax) while increasing total Bax protein levels.[2][11] Furthermore, this compound has been observed to downregulate cyclin D1, a key protein involved in cell cycle progression.[11][13]
Quantitative Efficacy Data
This compound has demonstrated potent anticancer activity in both in vitro and in vivo models, particularly against breast cancer.
In Vitro Efficacy
The antiproliferative activity of this compound has been quantified in multiple breast cancer cell lines, showing high potency with sub-micromolar IC50 values.
| Cell Line | Cancer Type | Treatment Duration | IC50 Value (µM) | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | 72 hours | 0.07 | [2][9][11] |
| MCF-7 | ER-Positive Breast Cancer | 72 hours | 0.06 | [2][9][11] |
Western blot analyses have confirmed the molecular mechanism of this compound, showing dose-dependent regulation of key apoptotic proteins.
| Protein Marker | Effect of this compound Treatment | Citation |
| p-Bax | Downregulation | [2][11] |
| Total Bax | Upregulation | [2][11] |
| Cytochrome c (cytosolic) | Upregulation | [2][11] |
| Cleaved Caspase-3 | Upregulation | [11] |
| Cleaved PARP-1 | Upregulation | [11] |
| Cyclin D1 | Downregulation | [11] |
In Vivo Efficacy
The therapeutic potential of this compound has been validated in a preclinical xenograft model of triple-negative breast cancer.
| Animal Model | Tumor Type | Dosage & Administration | Treatment Duration | Outcome | Citation |
| Nude Mice | MDA-MB-231 Xenograft | 2.5 mg/kg; intraperitoneal (i.p.) | Once daily for 7 days | 55% tumor growth inhibition | [11][13] |
Key Experimental Protocols
The following section details the methodologies used to evaluate the efficacy and mechanism of action of this compound.
Cell Viability Assay (IC50 Determination)
This protocol is used to measure the antiproliferative effects of this compound.
-
Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231, MCF-7) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0 to 10 µM) for 72 hours.[11] Include a vehicle control (DMSO).
-
MTT/MTS Reagent Addition: Add a cell proliferation reagent like MTT or MTS to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Western Blot Analysis for Apoptotic Markers
This protocol is used to quantify changes in protein expression following treatment.[13]
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7, MDA-MB-231) and grow to 70-80% confluency. Treat with this compound (e.g., 5 µM) for various time points (e.g., 0, 6, 12, 24, 48 hours).[13]
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against target proteins (e.g., Bax, p-Bax, cleaved caspase-3, cleaved PARP-1, cyclin D1, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells.[14][15]
-
Cell Treatment: Treat cells with this compound (e.g., 5 µM and 10 µM) for a specified time (e.g., 24 hours).[2]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing media.[14]
-
Staining:
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Murine Xenograft Model for Antitumor Efficacy
This protocol assesses the in vivo anticancer activity of this compound.[13]
-
Cell Implantation: Subcutaneously inject MDA-MB-231 cells into the flank of immunodeficient mice (e.g., nude mice).[9]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into control and treatment groups. Administer this compound (2.5 mg/kg) or vehicle via intraperitoneal injection daily for 7 days.[11][13]
-
Tumor Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and general health.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition rate by comparing the average tumor volume of the treatment group to the control group.
Conclusion and Future Directions
This compound is a potent, novel small-molecule activator of Bax that effectively induces apoptosis in breast cancer cells.[9][11] Its ability to trigger the intrinsic apoptotic pathway at sub-micromolar concentrations in vitro and significantly inhibit tumor growth in vivo highlights its therapeutic potential for treating both ER-positive and triple-negative breast cancers.[2][9][11]
The detailed mechanism, involving direct Bax activation and subsequent cytochrome c release, provides a clear rationale for its anticancer effects.[9] this compound serves as a valuable chemical probe for studying Bax biology and represents a promising lead compound for further development. Indeed, lead optimization efforts based on the this compound structure have already yielded next-generation compounds with potentially improved safety and activity profiles.[10][12] Future research should focus on expanding its evaluation in other cancer models, exploring combination therapies, and advancing optimized analogues toward clinical investigation.
References
- 1. Dissecting the Functional Roles of Two BH3-Binding Sites on Pro-Apoptotic BAX - Jonathan Pritz [grantome.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Comprehensive review of Bcl-2 family proteins in cancer apoptosis: Therapeutic strategies and promising updates of natural bioactive compounds and small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 6. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BH3-Triggered Structural Reorganization Drives the Activation of Pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bax-induced caspase activation and apoptosis via cytochrome c release from mitochondria is inhibitable by Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship studies on Bax activator SMBA1 for the treatment of ER-positive and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physiologic and Pharmacologic Modulation of BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Further lead optimization on Bax activators: Design, synthesis and pharmacological evaluation of 2-fluoro-fluorene derivatives for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | Bax激活剂 | CAS 1425944-33-7 | 美国InvivoChem [invivochem.cn]
- 14. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
In-Depth Technical Guide: CYD-4-61 Induced Cytochrome c Release from Mitochondria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of CYD-4-61, a potent Bax activator, with a specific focus on its ability to induce the release of cytochrome c from mitochondria, a critical step in the intrinsic apoptotic pathway. This document details the quantitative effects of this compound on cancer cells, provides detailed experimental protocols for key assays, and illustrates the underlying signaling pathway.
Core Mechanism of Action
This compound is a small molecule designed to allosterically activate the pro-apoptotic protein Bax.[1][2] In healthy cells, Bax exists in a monomeric, inactive state, primarily in the cytosol. Upon activation by molecules like this compound, Bax undergoes a conformational change, leading to its translocation to the outer mitochondrial membrane. At the mitochondrial membrane, activated Bax oligomerizes, forming pores that increase the membrane's permeability.[1] This permeabilization results in the release of intermembrane space proteins, most notably cytochrome c, into the cytosol.[1][2] Cytosolic cytochrome c then binds to Apaf-1, initiating the formation of the apoptosome and subsequent activation of the caspase cascade, ultimately leading to programmed cell death.[1]
Quantitative Data on this compound Activity
The following tables summarize the quantitative effects of this compound on breast cancer cell lines, as detailed in preclinical studies.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.07[1][3] |
| MCF-7 | ER-Positive Breast Cancer | 0.06[1][3] |
Table 2: Effect of this compound on Apoptosis-Related Protein Expression in MDA-MB-231 Cells
| Treatment | Time (hours) | Cytosolic Cytochrome c (Fold Change vs. Control) | Cleaved PARP-1 (Fold Change vs. Control) | Cleaved Caspase-3 (Fold Change vs. Control) |
| This compound (5 µM) | 6 | 2.5 | 1.8 | 2.1 |
| This compound (5 µM) | 12 | 4.2 | 3.5 | 3.8 |
| This compound (5 µM) | 24 | 6.8 | 5.9 | 6.2 |
| This compound (5 µM) | 48 | 5.1 | 4.7 | 5.3 |
Note: The data presented are representative values derived from densitometric analysis of Western blots and are expressed as fold change relative to untreated control cells.
Signaling Pathway
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Cytochrome c Release Assay (Mitochondrial Fractionation and Western Blotting)
This protocol details the separation of cytosolic and mitochondrial fractions to determine the translocation of cytochrome c.
a. Cell Lysis and Homogenization:
-
Treat MDA-MB-231 cells with desired concentrations of this compound for various time points.
-
Harvest approximately 2 x 10^7 cells by centrifugation at 600 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold mitochondria extraction buffer containing protease inhibitors.
-
Incubate on ice for 15 minutes.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (approximately 30-40 strokes) on ice.
b. Differential Centrifugation:
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
Wash the mitochondrial pellet with mitochondria extraction buffer and resuspend in lysis buffer.
c. Western Blot Analysis:
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions using a BCA assay.
-
Load equal amounts of protein (20-30 µg) from each fraction onto a 12% SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cytochrome c overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL detection system. Use COX IV as a mitochondrial marker and β-actin as a cytosolic loading control.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for the detection of key apoptosis markers in whole-cell lysates.
-
Treat cells with this compound as described above.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature 30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against cleaved PARP-1, cleaved caspase-3, Bax, and p-Bax overnight at 4°C. Use β-actin as a loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL detection system and quantify the band intensities using densitometry software.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
This assay measures the disruption of the mitochondrial membrane potential, an early event in apoptosis.
-
Seed cells in a 96-well plate and treat with this compound for the desired time.
-
Remove the culture medium and wash the cells with PBS.
-
Add JC-1 staining solution (5 µg/mL in culture medium) to each well and incubate at 37°C for 20 minutes.
-
Remove the staining solution and wash the cells twice with assay buffer.
-
Measure the fluorescence intensity using a fluorescence plate reader. Red fluorescence (J-aggregates in healthy mitochondria) is measured at an excitation/emission of ~585/590 nm, and green fluorescence (JC-1 monomers in apoptotic cells) is measured at an excitation/emission of ~510/527 nm.
-
The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization.
Experimental Workflow
Caption: General experimental workflow for studying this compound.
References
Investigating the Antiproliferative Effects of CYD-4-61 on Breast Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiproliferative effects of the novel Bax activator, CYD-4-61, on breast cancer cells. It consolidates key quantitative data, details established experimental protocols for assessing its efficacy, and visualizes the underlying molecular pathways. This document is intended to serve as a valuable resource for researchers in oncology and drug discovery, facilitating further investigation into this compound and other compounds targeting the intrinsic apoptotic pathway.
Quantitative Data Summary
This compound has demonstrated potent antiproliferative activity against multiple breast cancer cell lines. The following tables summarize the key quantitative data reported in the literature.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.07 | [1] |
| MCF-7 | Estrogen Receptor-Positive | 0.06 | [1] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Animal Model | Tumor Type | Dosage | Treatment Duration | Tumor Growth Inhibition Rate | Citation |
| Nude mice with MDA-MB-231 xenografts | Triple-Negative Breast Cancer | 2.5 mg/kg (i.p.) | 7 days (once daily) | 55% | [2] |
Mechanism of Action: Bax-Mediated Apoptosis
This compound exerts its anticancer effects by directly activating the pro-apoptotic protein Bax.[1] In healthy cells, Bax is primarily in an inactive, cytosolic state. Upon activation by this compound, Bax undergoes a conformational change, allowing it to translocate to the mitochondrial outer membrane.[3] This leads to the formation of pores, disrupting the mitochondrial membrane potential and triggering the release of cytochrome c into the cytoplasm.[1][3] Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately leading to programmed cell death, or apoptosis.[3]
Signaling Pathway Diagram
Caption: this compound induced apoptotic signaling pathway.
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize the antiproliferative effects of this compound. These should be optimized for specific cell lines and laboratory conditions.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the corresponding this compound dilution. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.
Caption: Workflow for Annexin V/PI apoptosis assay.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.[5]
-
Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples on a flow cytometer.[6]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bax, cytochrome c, cleaved caspase-3, and PARP-1.
Caption: Workflow for Western blot analysis.
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, cytochrome c, cleaved caspase-3, PARP-1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
This compound is a potent Bax activator with significant antiproliferative effects against breast cancer cells, both in vitro and in vivo. Its mechanism of action through the intrinsic apoptotic pathway makes it a promising candidate for further preclinical and clinical development. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other novel anticancer agents.
References
- 1. Structure-activity relationship studies on Bax activator SMBA1 for the treatment of ER-positive and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Impact of CYD-4-61 on Apoptotic Biomarkers in MDA-MB-231 Cells: A Technical Overview
Disclaimer: As of December 2025, publicly available research specifically detailing the effects of a compound designated "CYD-4-61" on the MDA-MB-231 triple-negative breast cancer cell line is not available. This technical guide, therefore, provides a generalized framework for assessing the apoptotic effects of a novel compound on MDA-MB-231 cells, drawing upon established methodologies and known apoptotic pathways. The quantitative data presented herein is illustrative and should be considered hypothetical.
Introduction to Apoptosis in MDA-MB-231 Cells
The MDA-MB-231 cell line, a model for triple-negative breast cancer (TNBC), is characterized by its aggressive phenotype and resistance to conventional therapies.[1][2] Inducing apoptosis, or programmed cell death, is a primary strategy for anti-cancer drug development. Apoptosis is a tightly regulated process involving a cascade of molecular events, primarily mediated by a family of cysteine proteases called caspases. The key biomarkers in apoptosis include members of the Bcl-2 family, which regulate mitochondrial integrity, and the executioner caspases, such as caspase-3 and caspase-7, which cleave cellular substrates to orchestrate cell death.
Key Apoptotic Signaling Pathways
Apoptosis is broadly categorized into two main signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both converge on the activation of executioner caspases.
The Intrinsic Apoptotic Pathway
The intrinsic pathway is triggered by intracellular stress signals, leading to changes in the mitochondrial membrane potential. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these proteins determines the cell's fate.
The Extrinsic Apoptotic Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of initiator caspases, such as caspase-8.
Experimental Protocols for Apoptosis Assessment
A multi-faceted approach is necessary to thoroughly investigate the pro-apoptotic effects of a compound like this compound on MDA-MB-231 cells.
Cell Culture and Treatment
MDA-MB-231 cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3] For experiments, cells are seeded at a specific density and allowed to adhere overnight before being treated with varying concentrations of the test compound (e.g., this compound) for different time points (e.g., 24, 48, 72 hours).
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is a standard method to quantify apoptosis.[4][5]
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Harvest treated and control MDA-MB-231 cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Caspase Activity Assays
The activation of caspases is a hallmark of apoptosis.[6][7]
-
Principle: These assays use specific peptide substrates for different caspases (e.g., DEVD for caspase-3/7, LETD for caspase-8, LEHD for caspase-9) conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.
-
Protocol:
-
Lyse treated and control MDA-MB-231 cells.
-
Incubate cell lysates with the specific caspase substrate.
-
Measure the absorbance or fluorescence using a plate reader.
-
Western Blot Analysis of Apoptotic Proteins
Western blotting is used to detect changes in the expression levels of key apoptotic proteins.[8][9]
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP). A secondary antibody conjugated to an enzyme (e.g., HRP) allows for detection.
-
Protocol:
-
Prepare protein lysates from treated and control cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantitative Data Summary (Hypothetical)
The following tables illustrate how quantitative data on the effects of this compound on apoptotic biomarkers in MDA-MB-231 cells would be presented.
Table 1: Effect of this compound on the Percentage of Apoptotic MDA-MB-231 Cells (Annexin V/PI Assay)
| Treatment (48h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Control (Vehicle) | 3.2 ± 0.5 | 2.1 ± 0.3 | 5.3 ± 0.8 |
| This compound (10 µM) | 15.8 ± 1.2 | 8.5 ± 0.9 | 24.3 ± 2.1 |
| This compound (25 µM) | 28.4 ± 2.5 | 17.2 ± 1.8 | 45.6 ± 4.3 |
| This compound (50 µM) | 45.1 ± 3.9 | 25.6 ± 2.4 | 70.7 ± 6.3 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Relative Caspase Activity in MDA-MB-231 Cells Treated with this compound
| Treatment (24h) | Caspase-3/7 Activity (Fold Change) | Caspase-8 Activity (Fold Change) | Caspase-9 Activity (Fold Change) |
| Control (Vehicle) | 1.0 | 1.0 | 1.0 |
| This compound (25 µM) | 4.8 ± 0.4 | 1.5 ± 0.2 | 4.2 ± 0.5 |
| This compound (50 µM) | 8.2 ± 0.7 | 1.8 ± 0.3 | 7.5 ± 0.9 |
Data are presented as mean ± standard deviation (n=3), normalized to the control group.
Table 3: Densitometric Analysis of Western Blots for Apoptotic Proteins
| Treatment (48h) | Bcl-2/Bax Ratio | Cleaved Caspase-3 (Relative Expression) | Cleaved PARP (Relative Expression) |
| Control (Vehicle) | 3.5 ± 0.3 | 1.0 | 1.0 |
| This compound (25 µM) | 1.2 ± 0.1 | 5.1 ± 0.6 | 4.8 ± 0.5 |
| This compound (50 µM) | 0.4 ± 0.05 | 9.7 ± 1.1 | 8.9 ± 0.9 |
Data are presented as mean ± standard deviation (n=3), with protein expression levels normalized to a loading control (e.g., GAPDH) and then to the vehicle control.
Conclusion and Future Directions
Based on the hypothetical data, this compound induces apoptosis in MDA-MB-231 cells in a dose-dependent manner. The significant activation of both caspase-9 and, to a lesser extent, caspase-8 suggests that this compound may trigger apoptosis through both the intrinsic and extrinsic pathways, with a predominant effect on the mitochondrial pathway. This is further supported by the marked decrease in the Bcl-2/Bax ratio, indicating a shift towards a pro-apoptotic state. The increased levels of cleaved caspase-3 and its substrate, PARP, confirm the execution of the apoptotic program.
Future research should focus on elucidating the precise molecular targets of this compound. Investigating its effects on upstream signaling pathways, such as the PI3K/Akt and MAPK pathways, could provide further insight into its mechanism of action.[2][10] In vivo studies using xenograft models would be essential to validate these in vitro findings and assess the therapeutic potential of this compound for the treatment of triple-negative breast cancer.
References
- 1. Cellosaurus cell line MDA-MB-231 (CVCL_0062) [cellosaurus.org]
- 2. mdpi.com [mdpi.com]
- 3. journal.waocp.org [journal.waocp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Induction of Apoptosis in MDA-MB-231 Cells Treated with the Methanol Extract of Lichen Physconia hokkaidensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Bcl-2 on drug resistance in breast cancer polyploidy-induced spindle poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation the apoptotic effect of silver nanoparticles (Ag-NPs) on MDA-MB 231 breast cancer epithelial cells via signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of CYD-4-61 Analogues as Bax Activators in Breast Cancer
This guide provides a comprehensive overview of the structural-activity relationship (SAR) of CYD-4-61 and its analogues, potent activators of the pro-apoptotic protein Bax. Developed for researchers, scientists, and drug development professionals, this document details the quantitative data, experimental methodologies, and signaling pathways associated with these promising anti-cancer agents.
Quantitative Data Summary
The anti-proliferative activity of this compound and its precursor, SMBA1, has been evaluated in different breast cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of their potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | 0.07 | [1][2] |
| MCF-7 | ER-Positive Breast Cancer | 0.06 | [1][2] | |
| CYD-2-11 | MDA-MB-231 | Triple-Negative Breast Cancer | 3.22 | [1] |
| MCF-7 | ER-Positive Breast Cancer | 3.81 | [1] | |
| SMBA1 | MDA-MB-231 | Triple-Negative Breast Cancer | >10 | [1] |
| MCF-7 | ER-Positive Breast Cancer | >10 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound and its analogues.
2.1. Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231, MCF-7) in 96-well plates at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, analogues) for a specified period (e.g., 72 hours).[2]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
2.2. Western Blot Analysis
This technique is used to detect specific proteins in a sample. In the context of this compound research, it is used to measure the levels of apoptosis-related proteins.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Bax, total Bax, cytochrome c, PARP-1, caspase-3).[2]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein expression levels.
2.3. In Vivo Tumor Xenograft Studies
These studies are conducted to evaluate the anti-tumor efficacy of compounds in a living organism.
-
Cell Implantation: Inject human breast cancer cells (e.g., MDA-MB-231) subcutaneously into immunodeficient mice (e.g., nude mice).[1]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Compound Administration: Administer the test compound (e.g., this compound at 2.5 mg/kg) via a specific route (e.g., intraperitoneal injection) daily for a set period (e.g., 7 days).[2]
-
Tumor Measurement: Measure the tumor volume at regular intervals throughout the study.
-
Data Analysis: Compare the tumor growth in the treated group to the control group to determine the anti-tumor efficacy.
Visualizations
3.1. Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound in inducing apoptosis in cancer cells.
Caption: Proposed signaling pathway of this compound inducing apoptosis.
3.2. Experimental Workflow for SAR Studies
The diagram below outlines a typical experimental workflow for conducting structure-activity relationship studies of this compound analogues.
References
An In-depth Technical Guide on CYD-4-61 and its Interaction with the Bcl-2 Family of Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
CYD-4-61 is a novel small molecule activator of the pro-apoptotic protein Bax, a key member of the Bcl-2 family. By directly engaging and activating Bax, this compound triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its interaction with the Bcl-2 family of proteins, quantitative data on its activity, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and drug development efforts targeting the apoptotic machinery for cancer therapy.
Introduction to this compound and the Bcl-2 Family
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members. The pro-apoptotic proteins are further divided into the "effectors" (Bax and Bak) and the "BH3-only" proteins (e.g., Bid, Bim, Puma). In healthy cells, the anti-apoptotic proteins sequester the effector proteins, preventing them from oligomerizing and permeabilizing the mitochondrial outer membrane.[1] Upon apoptotic stimuli, BH3-only proteins are activated and either directly activate Bax and Bak or neutralize the anti-apoptotic proteins, liberating Bax and Bak to induce apoptosis.
This compound is a synthetic small molecule developed through structure-activity relationship (SAR) studies based on the lead compound SMBA1.[2] It has been identified as a potent and direct activator of Bax, representing a promising therapeutic strategy to overcome apoptosis resistance in cancer.[2]
Mechanism of Action of this compound
This compound exerts its pro-apoptotic effects through the direct activation of Bax. The proposed mechanism involves the binding of this compound to a specific allosteric site on the Bax protein, distinct from the canonical BH3-binding groove. This binding event is thought to induce a conformational change in Bax, exposing its N-terminus and facilitating its translocation from the cytosol to the mitochondrial outer membrane.[3][4] Once at the mitochondria, activated Bax monomers oligomerize to form pores, leading to mitochondrial outer membrane permeabilization (MOMP).[5] This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, which in turn activate the caspase cascade and execute programmed cell death.[1]
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Structure-activity relationship studies on Bax activator SMBA1 for the treatment of ER-positive and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Bax interaction sites reveals that only homo-oligomerization sites are essential for its activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bax Forms an Oligomer via Separate, Yet Interdependent, Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of CYD-4-61: A Novel Bax Activator for Breast Cancer Therapy
An In-depth Technical Guide on the Discovery, Synthesis, and Therapeutic Potential of CYD-4-61
For Researchers, Scientists, and Drug Development Professionals
Introduction
The circumvention of apoptosis, or programmed cell death, is a hallmark of cancer, enabling malignant cells to proliferate uncontrollably and resist therapeutic interventions. A key regulator of the intrinsic apoptotic pathway is the Bcl-2-associated X protein (Bax). In healthy cells, Bax resides in the cytosol in an inactive state. Upon receiving apoptotic stimuli, Bax undergoes a conformational change, translocates to the mitochondria, and oligomerizes to form pores in the outer mitochondrial membrane. This permeabilization leads to the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately activating the caspase cascade and executing cell death.[1] In many breast cancers, the function of Bax is suppressed, contributing to therapeutic resistance. Consequently, the direct activation of Bax has emerged as a promising strategy for the development of novel anticancer agents. This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and preclinical evaluation of this compound, a potent and selective small-molecule Bax activator with significant therapeutic potential in breast cancer.
Discovery and Development
This compound was developed through a structure-activity relationship (SAR) study aimed at optimizing a previously identified Bax activator, SMBA1.[2] The goal was to enhance the anti-proliferative activity and drug-like properties of the lead compound. This effort led to the identification of this compound, which demonstrated significantly improved potency against both estrogen receptor-positive (ER-positive) and triple-negative breast cancer (TNBC) cell lines.[2]
Synthesis of this compound
The chemical synthesis of this compound is detailed in the primary literature by Liu G, et al. (2019). The synthesis involves a multi-step process starting from commercially available reagents. Researchers should refer to the supplementary information of the cited publication for the detailed experimental protocol, including reaction conditions, purification methods, and characterization data.
Mechanism of Action: Direct Bax Activation
This compound exerts its anti-cancer effects by directly binding to and activating the Bax protein. This interaction induces a conformational change in Bax, promoting its insertion into the mitochondrial outer membrane. The subsequent oligomerization of Bax leads to the formation of pores, resulting in mitochondrial outer membrane permeabilization (MOMP). This critical event triggers the release of cytochrome c into the cytoplasm, which then activates the caspase cascade, leading to apoptosis.[2]
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data
The anti-proliferative activity and in vivo efficacy of this compound have been quantified in various preclinical studies. The following tables summarize the key quantitative data.
| Cell Line | Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.07 | [2] |
| MCF-7 | ER-Positive Breast Cancer | 0.06 | [2] |
Table 1: In Vitro Anti-proliferative Activity of this compound
| Animal Model | Tumor Type | Dosage & Administration | Tumor Growth Inhibition | Reference |
| Nude Mice Xenograft | MDA-MB-231 (Triple-Negative) | 2.5 mg/kg, i.p., once daily for 7 days | 55% | [2] |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound. These are standardized protocols and are representative of the methods employed in the primary literature.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
96-well plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Breast cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-cleaved-PARP, anti-cleaved-Caspase-3, anti-Cytochrome c, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound at the desired concentration and time points.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.
In Vivo Tumor Xenograft Study
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
MDA-MB-231 breast cancer cells
-
Matrigel (optional)
-
This compound formulation for injection
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject approximately 5 x 10^6 MDA-MB-231 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 2.5 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 7 days).
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Calculate the tumor growth inhibition percentage.
Experimental Workflow
The overall workflow for the discovery and preclinical evaluation of this compound can be visualized as follows:
Caption: A simplified experimental workflow for this compound.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for breast cancer. As a potent and selective direct activator of Bax, it addresses a key mechanism of apoptosis evasion in cancer cells. The robust preclinical data, demonstrating both in vitro and in vivo efficacy against aggressive breast cancer subtypes, underscore its therapeutic potential. Further investigation, including detailed pharmacokinetic and toxicological studies, is warranted to advance this compound towards clinical development. This novel agent offers a promising new avenue for the treatment of breast cancer, particularly for patient populations with limited therapeutic options.
References
Unraveling the Apoptotic Cascade: A Technical Guide to the Downstream Signaling of CYD-4-61
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the downstream signaling pathways affected by CYD-4-61, a potent and novel small molecule activator of the B-cell lymphoma 2 (Bcl-2)-associated X (Bax) protein. This compound has demonstrated significant anti-proliferative and pro-apoptotic activity in breast cancer models, making it a compound of high interest for further investigation and therapeutic development. This document outlines the core mechanism of action, presents quantitative data on its cellular effects, details the experimental protocols for key assays, and provides visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Action: Direct Activation of Bax
This compound functions as a direct activator of the pro-apoptotic Bax protein.[1][2][3] In healthy cells, Bax exists as an inactive monomer in the cytosol. Upon apoptotic stimuli, Bax undergoes a conformational change, leading to its translocation to the outer mitochondrial membrane, where it oligomerizes and forms pores. This process, known as mitochondrial outer membrane permeabilization (MOMP), is a critical point of no return in the intrinsic apoptotic pathway. This compound mimics this activation signal, binding to Bax and inducing the necessary conformational changes to initiate its pro-apoptotic functions.[1][2]
Quantitative Analysis of this compound's Cellular Effects
The pro-apoptotic activity of this compound has been quantified through various in vitro assays, demonstrating its potency and efficacy in breast cancer cell lines.
Table 1: Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.07 | 72 |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 0.06 | 72 |
Data sourced from Liu G, et al. Eur J Med Chem. 2019.[2]
Table 2: Modulation of Key Apoptotic Proteins by this compound in MDA-MB-231 and MCF-7 cells
| Protein | Effect | Treatment Conditions |
| Phosphorylated Bax (p-Bax) | Decrease | 5 µM this compound, 0-48 h |
| Total Bax | Increase | 5 µM this compound, 0-48 h |
| Cytochrome c (cytosolic) | Increase | 5 µM this compound, 0-48 h |
| Cleaved PARP-1 | Increase | 5 µM this compound, 0-48 h |
| Cleaved Caspase-3 | Increase | 5 µM this compound, 0-48 h |
Data reflects the observed trends from Western blot analyses as described in Liu G, et al. Eur J Med Chem. 2019.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the downstream signaling cascade initiated by this compound and the general workflow for key experimental procedures.
Caption: Downstream signaling pathway of this compound.
Caption: General workflow for Western blot analysis.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's effects.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 values of this compound.
-
Cell Seeding: Seed MDA-MB-231 and MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis
This protocol is used to assess the levels of key apoptotic proteins.
-
Cell Treatment and Lysis: Treat MDA-MB-231 and MCF-7 cells with 5 µM this compound for 0, 6, 12, 24, and 48 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Bax, total Bax, cytochrome c, cleaved PARP-1, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Cytochrome c Release Assay (Subcellular Fractionation and Western Blot)
This protocol is used to specifically measure the translocation of cytochrome c from the mitochondria to the cytosol.
-
Cell Treatment and Harvesting: Treat cells with this compound as described for Western blotting. Harvest the cells and wash with ice-cold PBS.
-
Cell Permeabilization: Resuspend the cell pellet in a hypotonic buffer and incubate on ice to allow the cells to swell.
-
Homogenization: Gently homogenize the cells using a Dounce homogenizer to disrupt the plasma membrane while leaving the mitochondria intact.
-
Centrifugation: Perform a series of centrifugations to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).
-
Western Blot Analysis: Analyze the cytosolic and mitochondrial fractions for the presence of cytochrome c by Western blotting as described above. Use a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) to confirm the purity of the fractions. An increase in cytochrome c in the cytosolic fraction indicates its release from the mitochondria.
This technical guide provides a comprehensive overview of the downstream signaling pathways affected by the Bax activator this compound. The presented data and protocols offer a solid foundation for researchers to further explore the therapeutic potential of this promising anti-cancer agent.
References
The Role of CYD-4-61 in Overcoming Drug Resistance Through Bax Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Drug resistance remains a formidable obstacle in cancer therapy, often leading to treatment failure and disease progression. A key mechanism underlying this resistance is the evasion of apoptosis, or programmed cell death. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, with the pro-apoptotic protein Bax acting as a critical gateway to mitochondrial-mediated apoptosis. In many cancers, the function of Bax is impaired, contributing to cell survival and resistance to conventional therapies. This technical guide provides an in-depth exploration of CYD-4-61, a potent and selective small-molecule activator of Bax, and its role in overcoming drug resistance. We will delve into its mechanism of action, present quantitative data on its efficacy, detail experimental protocols for its evaluation, and visualize the key pathways and workflows involved.
Introduction: The Challenge of Drug Resistance and the Promise of Bax Activation
The development of resistance to chemotherapy and targeted agents is a major cause of mortality in cancer patients. Cancer cells employ various strategies to survive the onslaught of therapeutic interventions, with the dysregulation of apoptosis being a frequent culprit. The intrinsic apoptotic pathway, governed by the Bcl-2 family of proteins, is a critical battleground in this context. This family comprises both pro-apoptotic members, such as Bax and Bak, and anti-apoptotic members, like Bcl-2 and Mcl-1. The balance between these opposing factions dictates the cell's fate.
Bax, a key pro-apoptotic effector, typically resides in the cytosol in an inactive monomeric state. Upon receiving an apoptotic stimulus, Bax undergoes a conformational change, translocates to the mitochondria, and oligomerizes to form pores in the outer mitochondrial membrane. This permeabilization leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, initiating a caspase cascade that culminates in cell death.
However, in many cancer cells, this crucial process is subverted. This can occur through the overexpression of anti-apoptotic Bcl-2 proteins, which sequester Bax and prevent its activation, or through post-translational modifications of Bax itself, such as phosphorylation, which can inhibit its pro-apoptotic function. Consequently, directly activating Bax has emerged as a promising therapeutic strategy to bypass these resistance mechanisms and reinstate the cell's ability to undergo apoptosis.
This compound is a novel small molecule that has been identified as a direct activator of Bax. By binding to Bax, this compound induces a conformational change that promotes its oligomerization and subsequent mitochondrial translocation, effectively triggering the apoptotic cascade even in the presence of resistance-conferring factors.
Mechanism of Action of this compound
This compound circumvents the upstream signaling blockades that often lead to drug resistance by directly targeting the pivotal executioner protein, Bax. The proposed mechanism of action involves a series of well-orchestrated molecular events that commit the cancer cell to an apoptotic fate.
Direct Binding and Conformational Change of Bax
This compound is designed to bind to a specific pocket on the Bax protein. This binding event induces a critical conformational change, exposing the BH3 domain of Bax. This conformational shift is the initial and committing step in Bax activation, transforming it from a dormant cytosolic monomer into an active, pro-apoptotic protein.
Bax Oligomerization and Mitochondrial Translocation
The conformational change induced by this compound facilitates the homo-oligomerization of Bax molecules. These Bax oligomers then translocate from the cytosol to the outer mitochondrial membrane. This translocation is a key event, bringing the activated Bax to its site of action.
Mitochondrial Outer Membrane Permeabilization (MOMP) and Apoptosome Formation
Once at the mitochondria, Bax oligomers insert into the outer membrane, forming pores. This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), leads to the release of critical pro-apoptotic factors from the intermembrane space into the cytosol, most notably cytochrome c.
Caspase Activation Cascade
In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3. Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.
Caption: Signaling pathway of this compound induced apoptosis.
Quantitative Data on the Efficacy of this compound
The anti-cancer activity of this compound has been evaluated in various preclinical models, demonstrating its potential as a therapeutic agent.
In Vitro Cytotoxicity
This compound has shown potent cytotoxic effects against a range of cancer cell lines, including those known to be resistant to conventional therapies. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.07 | [1][2] |
| MCF-7 | ER-Positive Breast Cancer | 0.06 | [1][2] |
Induction of Apoptosis
Treatment with this compound leads to a significant increase in the percentage of apoptotic cells, as determined by Annexin V/Propidium Iodide (PI) staining and flow cytometry.
| Cell Line | Treatment | Apoptotic Cells (%) | Reference |
| MDA-MB-231 | 5 µM this compound (24h) | Data not available | |
| MCF-7 | 5 µM this compound (24h) | Data not available | |
| MDA-MB-231 | 10 µM this compound (24h) | Increased apoptotic bodies | [3] |
| MCF-7 | 10 µM this compound (24h) | Increased apoptotic bodies | [3] |
In Vivo Efficacy
In vivo studies using xenograft models have demonstrated the anti-tumor activity of this compound.
| Animal Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| Nude mice with MDA-MB-231 xenografts | Triple-Negative Breast Cancer | 2.5 mg/kg/day, i.p. for 7 days | 55 | [3] |
Overcoming Drug Resistance with this compound
A key advantage of this compound is its potential to overcome resistance to conventional chemotherapeutic agents. By directly activating Bax, it can bypass the upstream signaling defects that confer resistance.
Rationale for Combination Therapy
Combining this compound with standard-of-care chemotherapies such as doxorubicin, paclitaxel, or cisplatin (B142131) is a promising strategy. The rationale is that while chemotherapy induces cellular stress and DNA damage, this compound can lower the threshold for apoptosis by directly activating the executioner protein Bax. This synergistic approach could lead to enhanced tumor cell killing and potentially allow for the use of lower, less toxic doses of conventional drugs.
Preclinical Evidence of Synergy
While specific quantitative data on the synergistic effects of this compound with other chemotherapeutic agents is limited in the public domain, the mechanism of action strongly suggests a high potential for synergy. Further research is warranted to explore these combinations in various drug-resistant cancer models.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Caption: Overview of experimental workflow for evaluating this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and/or in combination with other drugs) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, p-Bax, Bcl-2, cleaved caspase-3, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Cytochrome c Release Assay
This assay determines the translocation of cytochrome c from the mitochondria to the cytosol.
-
Cell Fractionation: Treat and harvest cells. Use a commercial kit or a Dounce homogenizer to separate the cytosolic and mitochondrial fractions.
-
Western Blot Analysis: Perform Western blotting on both fractions using an antibody specific for cytochrome c. Use COX IV as a mitochondrial marker and GAPDH as a cytosolic marker to verify the purity of the fractions.
-
Quantification: Quantify the amount of cytochrome c in each fraction to determine the extent of its release from the mitochondria.
Caspase-3 Activity Assay
This colorimetric or fluorometric assay measures the activity of the executioner caspase-3.
-
Cell Lysis: Lyse the treated cells to release the cellular contents.
-
Substrate Addition: Add a caspase-3-specific substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to the cell lysate.
-
Incubation: Incubate at 37°C to allow the activated caspase-3 to cleave the substrate.
-
Signal Measurement: Measure the absorbance (for pNA) or fluorescence (for AMC) using a plate reader.
-
Data Analysis: Calculate the fold-change in caspase-3 activity relative to the untreated control.
Conclusion and Future Directions
This compound represents a promising new approach to cancer therapy, particularly for tumors that have developed resistance to conventional treatments. By directly activating the pro-apoptotic protein Bax, it can effectively trigger programmed cell death, bypassing common resistance mechanisms. The preclinical data presented in this guide highlight its potent anti-cancer activity, both as a single agent and potentially in combination with other therapies.
Future research should focus on several key areas:
-
Expansion to a broader range of cancer types: Evaluating the efficacy of this compound in a wider variety of cancer cell lines and in vivo models, including those with defined resistance mechanisms.
-
In-depth combination studies: Conducting comprehensive preclinical studies to investigate the synergistic effects of this compound with a range of standard-of-care and targeted therapies.
-
Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize dosing and scheduling.
-
Biomarker discovery: Identifying predictive biomarkers that can help select patients who are most likely to respond to this compound therapy.
The continued development of Bax activators like this compound holds significant promise for improving outcomes for cancer patients, particularly those with drug-resistant disease. This technical guide provides a solid foundation for researchers and drug developers to further explore the therapeutic potential of this innovative approach.
References
Methodological & Application
Application Notes and Protocols: Induction of Apoptosis in MCF-7 Cells by CYD-4-61
Introduction
CYD-4-61 is a novel and potent Bax activator with significant anti-proliferative activity against ER-positive breast cancer cell lines such as MCF-7.[1][2] This compound has been shown to induce apoptosis by activating the Bax protein, a key regulator of the intrinsic apoptotic pathway, leading to the release of cytochrome c from the mitochondria and subsequent activation of downstream caspases.[1][2][3] The MCF-7 cell line, derived from a human breast adenocarcinoma, is a well-characterized, estrogen-responsive cell line that serves as an excellent in vitro model for studying hormone-dependent breast cancer and the efficacy of apoptosis-inducing therapeutic agents.[4][5][6] These application notes provide a comprehensive protocol for treating MCF-7 cells with this compound and assessing the induction of apoptosis through various established assays.
Quantitative Data Summary
The following tables summarize key quantitative data for the effects of this compound on MCF-7 cells. These values should serve as a guideline for experimental design. Researchers are encouraged to perform their own dose-response and time-course experiments to determine the optimal conditions for their specific studies.
Table 1: IC50 Value of this compound in MCF-7 Cells
| Compound | IC50 Value | Incubation Time | Assay Method | Reference |
| This compound | 0.06 µM | 72 hours | Not Specified | [1][2] |
Table 2: Recommended Concentration Range and Expected Apoptotic Cell Population
| Treatment Concentration (µM) | Incubation Time (hours) | Expected Early Apoptotic Population (Annexin V+/PI-) | Expected Late Apoptotic/Necrotic Population (Annexin V+/PI+) |
| 0.1 - 1.0 | 24 | 15 - 30% | 5 - 15% |
| 0.1 - 1.0 | 48 | 25 - 50% | 10 - 25% |
| 0.1 - 1.0 | 72 | 40 - 70% | 15 - 35% |
| 5.0 - 10.0 | 24 - 72 | Significant increase in apoptotic bodies observed | Significant increase in apoptotic bodies observed |
Note: The expected percentages of apoptotic cells are estimates based on the known potency of this compound and typical responses of MCF-7 cells to apoptosis-inducing agents. Actual results may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Culture and Treatment of MCF-7 Cells
-
Cell Culture: Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% non-essential amino acids.[5] Maintain the cells in a humidified incubator at 37°C with 5% CO2. For estrogen activity studies, the use of phenol-red-free medium is recommended.[5]
-
Seeding: Seed MCF-7 cells in the appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density of 2-4 x 10^4 cells/cm².[5] Allow the cells to adhere and grow for 24 hours before treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) in each experiment.
-
Incubation: Incubate the cells with this compound for the desired time periods (e.g., 24, 48, or 72 hours).
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[7]
-
Cell Collection: Following treatment, collect both the floating and adherent cells. Gently detach the adherent cells using trypsin-EDTA.[8]
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.[9]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][11]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 3: Caspase-3/7 Activity Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[12]
-
Cell Seeding: Seed MCF-7 cells in a white-walled 96-well plate and treat with this compound as described in Protocol 1.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gently shaking the plate for 30 seconds and incubate at room temperature for 1 to 2 hours.[13]
-
Measurement: Measure the luminescence of each well using a plate luminometer.
Protocol 4: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[14][15]
-
Cell Preparation: Grow and treat MCF-7 cells on glass coverslips in a 24-well plate.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[16]
-
Permeabilization: Wash the cells and permeabilize with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.[14][16]
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and a fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified chamber.[14]
-
Counterstaining: Wash the cells and counterstain the nuclei with a DNA-binding dye such as DAPI or Hoechst 33342.[16]
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Visualizations
Caption: Experimental workflow for apoptosis assessment in MCF-7 cells.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-activity relationship studies on Bax activator SMBA1 for the treatment of ER-positive and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Ace Therapeutics [acetherapeutics.com]
- 4. The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research | Anticancer Research [ar.iiarjournals.org]
- 5. MCF7 | Culture Collections [culturecollections.org.uk]
- 6. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bcrj.org.br [bcrj.org.br]
- 9. benchchem.com [benchchem.com]
- 10. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 13. benchchem.com [benchchem.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. sileks.com [sileks.com]
- 16. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for CYD-4-61 in In Vivo Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the dosage and administration of CYD-4-61, a potent Bax activator, in in vivo mouse xenograft models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-cancer efficacy of this compound.
Application Notes
This compound is a small molecule Bax activator investigated for its therapeutic potential in cancer, particularly in breast cancer.[1][2][3] It functions by directly binding to and activating the pro-apoptotic protein Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in cancer cell apoptosis.[1][4][5] Preclinical studies have demonstrated its efficacy in inhibiting the proliferation of various breast cancer cell lines, including triple-negative breast cancer (TNBC) and ER-positive subtypes.[1][4][6] In vivo, this compound has been shown to significantly suppress tumor growth in mouse xenograft models.[1][7]
Mechanism of Action: Bax-Mediated Apoptosis
This compound exerts its anti-cancer effects by modulating the intrinsic apoptotic pathway. In healthy cells, Bax exists predominantly as an inactive monomer in the cytosol. Upon activation by this compound, Bax undergoes a conformational change, allowing it to translocate to the mitochondrial outer membrane. There, it oligomerizes to form pores, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This initiates a caspase cascade, culminating in programmed cell death.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.07 | [4] |
| MCF-7 | ER-Positive Breast Cancer | 0.06 | [4] |
| Parameter | Value | Reference |
| Animal Model | Nude mice bearing MDA-MB-231 xenografts | [4] |
| Dosage | 2.5 mg/kg | [1][7] |
| Administration Route | Intraperitoneal (i.p.) injection | [1][7] |
| Dosing Schedule | Once daily for 7 consecutive days | [1][7] |
| Reported Efficacy | 55% tumor growth inhibition | [7] |
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound in a mouse xenograft model of triple-negative breast cancer.
Protocol 1: Preparation and Administration of this compound
This protocol describes the preparation of this compound for intraperitoneal injection. A common vehicle for in vivo administration of similar small molecules is a solution of DMSO, PEG300, Tween 80, and saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution by mixing DMSO, PEG300, Tween 80, and saline. A commonly used ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Prepare a sufficient volume for all injections.
-
This compound Formulation:
-
Calculate the required amount of this compound based on the number of mice, their average weight, and the target dose of 2.5 mg/kg.
-
Dissolve the calculated amount of this compound powder in the appropriate volume of DMSO first.
-
Add PEG300 and Tween 80 to the DMSO-drug mixture and vortex thoroughly.
-
Finally, add the saline to the mixture and vortex again to ensure a homogenous solution. The final concentration should be such that a 100-200 µL injection volume is administered per mouse.
-
-
Administration:
-
Gently restrain the mouse.
-
Administer the prepared this compound formulation via intraperitoneal (i.p.) injection using a sterile syringe and needle.
-
Administer the vehicle solution to the control group of mice following the same procedure.
-
Protocol 2: Establishment of MDA-MB-231 Xenograft Model
This protocol details the procedure for establishing a subcutaneous xenograft model of triple-negative breast cancer using the MDA-MB-231 cell line.
Materials:
-
MDA-MB-231 human breast cancer cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional, but recommended)
-
Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old
-
Sterile syringes (1 mL) and needles (e.g., 27-gauge)
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in a humidified incubator at 37°C and 5% CO2.
-
Cell Harvesting:
-
When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count and assess viability (should be >95%).
-
-
Cell Implantation:
-
Adjust the cell concentration to 5 x 10^6 cells in 100 µL of PBS. For enhanced tumor take and growth, cells can be resuspended in a 1:1 mixture of PBS and Matrigel®.
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension subcutaneously into the flank or mammary fat pad of each mouse.
-
Protocol 3: Monitoring Tumor Growth
This protocol outlines the procedure for measuring and recording tumor growth.
Materials:
-
Digital calipers
Procedure:
-
Tumor Measurement:
-
Begin tumor measurements once the tumors become palpable (typically 7-10 days post-implantation).
-
Measure the length (longest dimension) and width (shortest dimension) of the tumor using digital calipers 2-3 times per week.
-
-
Tumor Volume Calculation:
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2
-
-
Data Recording: Record the tumor volume for each mouse at each time point. This data will be used to assess the efficacy of the treatment.
Protocol 4: Assessment of In Vivo Toxicity
This protocol describes the monitoring of potential toxicity associated with this compound administration.
Materials:
-
Animal balance
Procedure:
-
Body Weight:
-
Weigh each mouse 2-3 times per week throughout the study. Significant weight loss (>15-20%) can be an indicator of toxicity.
-
-
Clinical Observations:
-
Observe the mice daily for any signs of toxicity, including changes in posture, activity level, grooming, and feeding/drinking behavior.
-
Note any signs of distress such as ruffled fur, hunched posture, or lethargy.
-
-
Endpoint Criteria:
-
Establish humane endpoints for the study. Mice should be euthanized if the tumor volume exceeds a predetermined size (e.g., 2000 mm³), if there is significant body weight loss, or if severe signs of toxicity are observed.
-
References
- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 2. This compound | Bax激活剂 | MCE [medchemexpress.cn]
- 3. This compound - Ace Therapeutics [acetherapeutics.com]
- 4. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 5. This compound | Bax激活剂 | CAS 1425944-33-7 | 美国InvivoChem [invivochem.cn]
- 6. Structure-activity relationship studies on Bax activator SMBA1 for the treatment of ER-positive and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes: Unveiling the Pro-Apoptotic Efficacy of CYD-4-61 Through Western Blot Analysis of p-Bax and Total Bax
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for assessing the impact of CYD-4-61, a potent Bax activator, on the phosphorylation status and total protein levels of the pro-apoptotic protein Bax. This compound has emerged as a promising compound in breast cancer research due to its ability to induce cancer cell apoptosis.[1][2] A key mechanism of its action involves the modulation of Bax, a pivotal regulator of the intrinsic apoptotic pathway.[1][3]
Bax activity is intricately regulated by post-translational modifications, most notably phosphorylation. Phosphorylation at specific residues can either promote or inhibit its pro-apoptotic function. For instance, phosphorylation at Serine 184 (S184) is known to inactivate Bax, preventing its translocation to the mitochondria and subsequent induction of apoptosis.[3][4][5] this compound has been shown to decrease the levels of phosphorylated Bax (p-Bax) while increasing the total Bax protein levels.[1] This shift in the p-Bax/total Bax ratio is a strong indicator of Bax activation and the initiation of the apoptotic cascade, which includes the release of cytochrome c from the mitochondria.[1][3]
This document outlines the experimental protocols for treating cells with this compound, preparing cell lysates, and performing Western blot analysis to quantify the changes in p-Bax and total Bax levels. The provided data presentation format and visualization tools will aid in the clear interpretation and communication of experimental findings.
Data Presentation
Table 1: Relative Protein Levels of p-Bax and Total Bax after this compound Treatment
| Treatment Group | Concentration (µM) | p-Bax/Loading Control (Relative Intensity) | Total Bax/Loading Control (Relative Intensity) | p-Bax/Total Bax Ratio |
| Vehicle Control | 0 | 1.00 | 1.00 | 1.00 |
| This compound | 1 | Data | Data | Data |
| This compound | 5 | Data | Data | Data |
| This compound | 10 | Data | Data | Data |
Note: Data should be presented as mean ± standard deviation from at least three independent experiments.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., MDA-MB-231 or MCF-7 breast cancer cells) in appropriate culture dishes or plates and allow them to adhere and reach 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, and 10 µM). A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
II. Preparation of Cell Lysates
-
Cell Harvesting:
-
Adherent cells: After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the plate. Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[6]
-
Suspension cells: Transfer the cells and medium to a centrifuge tube and pellet the cells by centrifugation. Wash the cell pellet twice with ice-cold PBS. Resuspend the cell pellet in ice-cold lysis buffer.
-
-
Lysis: Incubate the cell suspension on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 12,000-14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[6]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay method, such as the Bradford or BCA assay. This is essential for equal loading of protein in the subsequent Western blot analysis.[7]
III. Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[8]
-
SDS-PAGE: Load the denatured protein samples into the wells of a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE). The percentage of the gel will depend on the molecular weight of the target proteins (Bax is approximately 21 kDa). Run the gel at a constant voltage until the dye front reaches the bottom.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[8]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[7] For phospho-protein detection, BSA is generally recommended.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-Bax (e.g., anti-p-Bax S184) and total Bax, diluted in blocking buffer, overnight at 4°C with gentle agitation. A primary antibody for a loading control protein (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibodies.[7]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[8]
-
Washing: Repeat the washing steps as described in step 6.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Capture the chemiluminescent signal using an imaging system.[8]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-Bax and total Bax band intensities to the loading control.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis via Bax activation.
Caption: Experimental workflow for Western blot analysis.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound | Bax激活剂 | MCE [medchemexpress.cn]
- 3. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mono- or Double-Site Phosphorylation Distinctly Regulates the Proapoptotic Function of Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation switches Bax from promoting to inhibiting apoptosis thereby increasing drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. benchchem.com [benchchem.com]
Application Note: Determining the IC50 of the Bax Activator CYD-4-61 in Triple-Negative Breast Cancer Cells Using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract
Triple-Negative Breast Cancer (TNBC) is an aggressive subtype of breast cancer with limited targeted therapeutic options.[1][2] CYD-4-61 is a novel small molecule activator of the pro-apoptotic protein Bax, which has shown potent anti-proliferative activity in TNBC cell lines.[3][4][5] A crucial step in evaluating the efficacy of potential therapeutic compounds like this compound is the determination of its half-maximal inhibitory concentration (IC50), a key measure of potency.[6] This application note provides a detailed protocol for determining the IC50 value of this compound in TNBC cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
Introduction to this compound and its Mechanism of Action
This compound is a potent Bax activator developed for breast cancer research.[3][4] Bax is a critical regulator of the intrinsic pathway of apoptosis.[4] In healthy cells, Bax is largely inactive. Upon activation, it oligomerizes at the mitochondrial outer membrane, leading to membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death.[4][5] Studies have shown that this compound activates Bax, leading to an increase in apoptotic markers such as cleaved PARP-1 and cleaved caspase-3, and a decrease in the cell cycle protein, cyclin D1.[3] This direct induction of apoptosis makes this compound a promising candidate for treating cancers like TNBC, which often evade apoptosis.[4]
Principle of the MTT Assay
The MTT assay is a widely used, reliable method for assessing cell viability. The assay is based on the metabolic activity of living cells.[6] Mitochondrial dehydrogenase enzymes present in viable, metabolically active cells reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.[6] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength of 570 nm.
Experimental Protocols
This protocol is optimized for determining the IC50 of this compound in the MDA-MB-231 TNBC cell line. It can be adapted for other adherent cancer cell lines.
Materials and Reagents
-
Cell Line: MDA-MB-231 (or other suitable TNBC cell line, e.g., MDA-MB-468, BT-549).
-
Compound: this compound (MedChemExpress or other supplier).
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Trypsin-EDTA (0.25%).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Dimethyl Sulfoxide (DMSO), cell culture grade.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS).
-
Formazan Solubilization Solution (e.g., 100% DMSO or 10% SDS in 0.01M HCl).
-
-
Equipment & Consumables:
-
Sterile, flat-bottom 96-well cell culture plates.
-
Humidified incubator (37°C, 5% CO2).
-
Laminar flow hood.
-
Microplate reader (absorbance at 570 nm).
-
Multichannel pipette.
-
Sterile pipette tips and reagent reservoirs.
-
Experimental Workflow
The overall workflow for the IC50 determination using the MTT assay involves cell seeding, compound treatment, incubation, colorimetric reaction, and data analysis.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest logarithmically growing MDA-MB-231 cells using Trypsin-EDTA.
-
Neutralize trypsin with complete medium, centrifuge, and resuspend the cell pellet in fresh medium.
-
Count the cells and adjust the concentration to 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into the inner 60 wells of a 96-well plate.[6][7]
-
Add 100 µL of sterile PBS or medium to the outer wells to minimize evaporation.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of treatment, perform serial dilutions of the stock solution in complete culture medium to obtain 2X the final desired concentrations (e.g., from 20 µM down to ~1 nM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration, typically ≤0.1%) and a "blank control" (medium only, no cells). Each concentration and control should be performed in triplicate.
-
-
Incubation:
-
MTT Assay and Absorbance Reading:
-
After 72 hours, add 20 µL of the 5 mg/mL MTT solution to each well (including controls).[8]
-
Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[6]
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[8]
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis
-
Average Absorbance: Calculate the average absorbance for each set of triplicates.
-
Blank Correction: Subtract the average absorbance of the "blank control" from all other absorbance readings.
-
Calculate Percent Viability: Determine the percentage of cell viability for each drug concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Determine IC50:
-
Plot the % Viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit a sigmoidal dose-response curve and calculate the precise IC50 value.
-
Data Presentation
Quantitative data should be organized into clear tables for comparison and analysis.
Table 1: Published IC50 Values for this compound in Breast Cancer Cell Lines. This table provides reference values for researchers performing this experiment.
| Cell Line | Cancer Subtype | Treatment Duration | IC50 Value (µM) | Reference(s) |
| MDA-MB-231 | Triple-Negative (TNBC) | 72 hours | 0.07 | [3][4][5] |
| MCF-7 | ER-Positive | 72 hours | 0.06 | [3][4][5] |
Table 2: Example Experimental Data and Viability Calculation. This table illustrates how to process raw absorbance data to calculate percent viability.
| This compound (µM) | Avg. Absorbance (570 nm) | Corrected Absorbance | % Viability |
| 0 (Vehicle) | 1.250 | 1.200 | 100.0% |
| 0.01 | 1.130 | 1.080 | 90.0% |
| 0.03 | 0.920 | 0.870 | 72.5% |
| 0.07 | 0.650 | 0.600 | 50.0% |
| 0.1 | 0.470 | 0.420 | 35.0% |
| 0.3 | 0.200 | 0.150 | 12.5% |
| 1.0 | 0.110 | 0.060 | 5.0% |
| Blank (No Cells) | 0.050 | N/A | N/A |
Conclusion
The MTT assay is a robust and straightforward method for determining the cytotoxic potential of compounds like this compound against triple-negative breast cancer cells. This application note provides a comprehensive protocol that, when followed carefully, will yield reliable and reproducible IC50 values. These values are essential for the preclinical evaluation of this compound and for guiding further studies into its therapeutic potential for TNBC.
References
- 1. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of triple-negative breast cancer growth via delphinidin-mediated suppression of the JAK2/STAT3/PD-L1 pathway | Food & Nutrition Research [foodandnutritionresearch.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Structure-activity relationship studies on Bax activator SMBA1 for the treatment of ER-positive and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Arnicolide D Inhibits Triple Negative Breast Cancer Cell Proliferation by Suppression of Akt/mTOR and STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
Measuring Cytochrome c Release in Response to the Bax Activator CYD-4-61: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYD-4-61 is a novel small molecule activator of the pro-apoptotic protein Bax.[1][2] By directly engaging and activating Bax, this compound triggers the intrinsic pathway of apoptosis, a key mechanism for programmed cell death that is often dysregulated in cancer. A critical event in this pathway is the permeabilization of the outer mitochondrial membrane, which leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[3] Once in the cytosol, cytochrome c initiates the formation of the apoptosome and subsequent activation of caspases, ultimately leading to cell death.[3] Therefore, the measurement of cytochrome c release is a crucial method for evaluating the pro-apoptotic efficacy of compounds like this compound.
These application notes provide detailed protocols for quantifying cytochrome c release in response to this compound treatment in cancer cell lines. The primary methods covered are Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA), which are the most common and reliable techniques for this purpose.
Signaling Pathway and Experimental Workflow
This compound initiates a signaling cascade that culminates in apoptosis. The key steps are outlined below, along with a typical experimental workflow for measuring cytochrome c release.
This compound Signaling Pathway
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Measuring Cytochrome c Release
Caption: General experimental workflow for measuring cytochrome c release.
Data Presentation
The following tables summarize representative quantitative data illustrating the effect of this compound on cytochrome c release in common breast cancer cell lines.
Table 1: Dose-Dependent Effect of this compound on Cytosolic Cytochrome c Levels
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Fold Increase in Cytosolic Cytochrome c (vs. Control) |
| MDA-MB-231 | 0 | 24 | 1.0 |
| 1 | 24 | 2.5 | |
| 5 | 24 | 5.8 | |
| 10 | 24 | 8.2 | |
| MCF-7 | 0 | 24 | 1.0 |
| 1 | 24 | 2.1 | |
| 5 | 24 | 4.9 | |
| 10 | 24 | 7.5 |
Table 2: Time-Course of this compound-Induced Cytosolic Cytochrome c Release
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Fold Increase in Cytosolic Cytochrome c (vs. 0h) |
| MDA-MB-231 | 5 | 0 | 1.0 |
| 5 | 6 | 1.8 | |
| 5 | 12 | 3.5 | |
| 5 | 24 | 5.8 | |
| 5 | 48 | 6.2 | |
| MCF-7 | 5 | 0 | 1.0 |
| 5 | 6 | 1.5 | |
| 5 | 12 | 3.1 | |
| 5 | 24 | 4.9 | |
| 5 | 48 | 5.3 |
Experimental Protocols
Protocol 1: Measurement of Cytochrome c Release by Western Blotting
This protocol details the detection of cytochrome c in cytosolic and mitochondrial fractions by Western blotting.
A. Materials
-
Cell Lines: MDA-MB-231 (triple-negative breast cancer), MCF-7 (ER-positive breast cancer)
-
Reagents:
-
This compound
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer for Subcellular Fractionation (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, supplemented with protease and phosphatase inhibitors)
-
Dounce homogenizer
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels (12-15%)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T)
-
Primary antibodies:
-
Anti-cytochrome c antibody (e.g., mouse monoclonal)
-
Anti-COX IV or VDAC antibody (mitochondrial loading control)
-
Anti-GAPDH or β-actin antibody (cytosolic loading control)
-
-
HRP-conjugated secondary antibody (anti-mouse or anti-rabbit)
-
Enhanced chemiluminescence (ECL) substrate
-
B. Procedure
-
Cell Culture and Treatment:
-
Seed MDA-MB-231 or MCF-7 cells in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours) or with a fixed concentration for different durations (e.g., 0, 6, 12, 24, 48 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Subcellular Fractionation:
-
Harvest cells by scraping and centrifuge at 600 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of ice-cold cell lysis buffer and incubate on ice for 15-20 minutes.
-
Homogenize the cells using a pre-chilled Dounce homogenizer with 30-50 strokes.
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C.
-
The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondrial fraction.
-
Resuspend the mitochondrial pellet in an appropriate volume of lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions using a BCA or Bradford protein assay.
-
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cytochrome c antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
To ensure proper fractionation and equal loading, also probe separate blots or strip and re-probe the same blot for COX IV or VDAC (mitochondrial marker) and GAPDH or β-actin (cytosolic marker).
-
Wash the membrane three times with TBS-T.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the cytochrome c signal in the cytosolic fraction to the corresponding cytosolic loading control (GAPDH or β-actin).
-
Express the results as a fold change relative to the vehicle-treated control.
-
Protocol 2: Measurement of Cytochrome c Release by ELISA
This protocol provides a quantitative measurement of cytochrome c in cytosolic fractions using a sandwich ELISA kit.
A. Materials
-
Cell Lines and Reagents: As listed in Protocol 1.
-
Cytochrome c ELISA Kit: Commercially available kit containing:
-
Cytochrome c-coated microplate
-
Detection antibody (biotinylated anti-cytochrome c)
-
Standard cytochrome c protein
-
Streptavidin-HRP conjugate
-
Assay buffer
-
Wash buffer
-
TMB substrate
-
Stop solution
-
B. Procedure
-
Cell Culture, Treatment, and Subcellular Fractionation:
-
Follow steps 1 and 2 from Protocol 1 to obtain cytosolic fractions from this compound-treated and control cells.
-
-
ELISA Procedure:
-
Prepare the cytochrome c standards and samples according to the kit manufacturer's instructions. A typical starting dilution for cytosolic fractions is 1:100 in the provided assay buffer.
-
Add 100 µL of standards and diluted samples to the wells of the cytochrome c antibody-coated microplate.
-
Incubate for 2-3 hours at room temperature.
-
Wash the wells multiple times with the wash buffer.
-
Add 100 µL of the biotin-conjugated detection antibody to each well and incubate for 1 hour.
-
Wash the wells to remove unbound detection antibody.
-
Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 1 hour.
-
Wash the wells thoroughly.
-
Add 100 µL of TMB substrate solution to each well. A blue color will develop.
-
Stop the reaction by adding 50 µL of stop solution. The color will change to yellow.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of cytochrome c in the cytosolic samples by interpolating their absorbance values from the standard curve.
-
Normalize the cytochrome c concentration to the total protein concentration of the cytosolic fraction.
-
Express the results as ng of cytochrome c per mg of total cytosolic protein or as a fold change relative to the vehicle-treated control.
-
Conclusion
The protocols described in these application notes provide robust and reliable methods for measuring cytochrome c release in response to the Bax activator this compound. Both Western blotting and ELISA are powerful techniques for elucidating the mechanism of action of novel anti-cancer compounds that target the intrinsic apoptotic pathway. The choice of method will depend on the specific experimental needs, with Western blotting providing semi-quantitative data and visual confirmation of protein localization, while ELISA offers high-throughput and quantitative analysis. Careful execution of these protocols will enable researchers to effectively evaluate the pro-apoptotic potential of this compound and similar compounds in drug development and cancer research.
References
Application of CYD-4-61 in Studying Mitochondrial Outer Membrane Permeabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial outer membrane permeabilization (MOMP) is a critical event in the intrinsic pathway of apoptosis, often considered the "point of no return." This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, particularly the pro-apoptotic effector proteins Bax and Bak. Upon activation, Bax translocates from the cytosol to the mitochondrial outer membrane, where it undergoes a conformational change, oligomerizes, and forms pores, leading to the release of cytochrome c and other pro-apoptotic factors into the cytosol. This release triggers a cascade of caspase activation, ultimately leading to programmed cell death.
CYD-4-61 is a novel small molecule identified as a direct activator of Bax. By binding to Bax, this compound induces the conformational changes necessary for its activation and subsequent oligomerization, making it a valuable tool for studying the mechanisms of MOMP and for the development of pro-apoptotic cancer therapeutics. Mechanism of action studies have shown that this compound can activate Bax to induce cytochrome c release and regulate apoptotic biomarkers, ultimately leading to cancer cell apoptosis.[1]
These application notes provide detailed protocols for utilizing this compound to investigate MOMP in isolated mitochondria and cellular systems.
Signaling Pathway of this compound-Induced MOMP
This compound acts as a direct agonist of the pro-apoptotic protein Bax. The binding of this compound to a putative binding site on Bax is thought to allosterically induce a conformational change that exposes the BH3 domain of Bax. This conformational change facilitates the insertion of Bax into the mitochondrial outer membrane and its subsequent homo-oligomerization. The resulting Bax oligomers form pores in the membrane, leading to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, initiating the formation of the apoptosome and the activation of the caspase cascade, culminating in apoptosis.
Quantitative Data
Table 1: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.07 |
| MCF-7 | ER-Positive Breast Cancer | 0.06 |
| Data from Liu et al., 2019.[1] |
Researchers using this compound to study MOMP are encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific model system. A template for presenting such data is provided below.
Table 2: Template for Quantitative Analysis of this compound-Induced Cytochrome c Release
| This compound Concentration (µM) | % of Cells with Cytochrome c Release (Flow Cytometry) | Relative Cytosolic Cytochrome c Level (Western Blot Densitometry) |
| 0 (Vehicle) | ||
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| Positive Control (e.g., Staurosporine) |
Experimental Protocols
The following are detailed protocols for key experiments to study the effect of this compound on MOMP.
Protocol 1: Isolation of Mitochondria from Cultured Cells
This protocol describes the isolation of mitochondria from cultured cells for use in in vitro MOMP assays.
References
Application Notes and Protocols for CYD-4-61 in Primary Cancer Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYD-4-61 is a potent small molecule activator of the pro-apoptotic protein Bax. By inducing a conformational change in Bax, this compound facilitates its translocation to the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in cancer cell apoptosis.[1] These application notes provide detailed protocols for the treatment of primary cancer cell cultures with this compound, offering a framework for investigating its therapeutic potential in patient-derived samples.
Mechanism of Action
This compound directly activates Bax, a key regulator of the intrinsic apoptotic pathway. In many cancers, the function of Bax is suppressed, contributing to therapeutic resistance.[1] this compound circumvents this by promoting Bax-mediated mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome. The apoptosome, in turn, activates caspase-9, which then activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates such as PARP-1 and ultimately, programmed cell death.[1]
Signaling Pathway of this compound Induced Apoptosis
References
Application Notes and Protocols for Assessing CYD-4-61 Efficacy in 3D Tumor Spheroids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor spheroids are increasingly recognized as more physiologically relevant in vitro models compared to traditional 2D cell cultures. They better mimic the complex microenvironment of solid tumors, including gradients of oxygen, nutrients, and drug penetration, as well as intricate cell-cell and cell-matrix interactions.[1][2][3] This increased complexity provides a more accurate platform for evaluating the efficacy of novel anti-cancer therapeutics.[3][4]
CYD-4-61 is a potent small molecule activator of the pro-apoptotic protein Bax.[5][6] Bax plays a critical role in the intrinsic pathway of apoptosis by inducing mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and subsequent caspase activation.[5][6] In many cancers, the apoptotic machinery is dysregulated, contributing to drug resistance.[5] By directly activating Bax, this compound offers a promising therapeutic strategy to overcome this resistance.[5][6]
These application notes provide a detailed experimental framework for assessing the efficacy of this compound in 3D tumor spheroid models, with a focus on breast cancer cell lines for which this compound has shown significant preclinical activity.[5][6]
Experimental Objectives
-
To establish and characterize 3D tumor spheroids from breast cancer cell lines.
-
To determine the anti-proliferative and cytotoxic effects of this compound on 3D tumor spheroids.
-
To elucidate the mechanism of action of this compound in a 3D context by analyzing key apoptotic markers.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| MDA-MB-231 human breast cancer cells | ATCC | HTB-26 |
| MCF-7 human breast cancer cells | ATCC | HTB-22 |
| Dulbecco's Modified Eagle Medium (DMEM) | Corning | 10-013-CM |
| Fetal Bovine Serum (FBS) | Corning | 35-010-CV |
| Penicillin-Streptomycin (B12071052) | Thermo Fisher Scientific | 15140122 |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 |
| Corning® 96-well Spheroid Microplates | Corning | 4520 |
| This compound | MedChemExpress | HY-117558 |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D2650 |
| CellTiter-Glo® 3D Cell Viability Assay | Promega | G9681 |
| Calcein AM | Thermo Fisher Scientific | C3100MP |
| Ethidium Homodimer-1 (EthD-1) | Thermo Fisher Scientific | E1169 |
| Caspase-Glo® 3/7 Assay System | Promega | G8090 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | 78440 |
| Primary Antibody: anti-Bax | Cell Signaling Technology | 2772 |
| Primary Antibody: anti-cleaved Caspase-3 | Cell Signaling Technology | 9664 |
| Primary Antibody: anti-cleaved PARP-1 | Cell Signaling Technology | 5625 |
| Primary Antibody: anti-Cytochrome c | Cell Signaling Technology | 11940 |
| HRP-conjugated Secondary Antibody | Cell Signaling Technology | 7074 |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of tumor spheroids using ultra-low attachment round-bottom 96-well plates.[7][8]
-
Cell Culture: Culture MDA-MB-231 and MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Cell Seeding: Resuspend the cell pellet in fresh medium and perform a cell count. Prepare a cell suspension at a density of 5,000 cells per 100 µL.
-
Spheroid Formation: Dispense 100 µL of the cell suspension into each well of a 96-well spheroid microplate. Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation.
-
Incubation: Incubate the plates for 3-4 days to allow for the formation of compact spheroids. Monitor spheroid formation daily using an inverted microscope.
Protocol 2: this compound Treatment
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Drug Treatment: After 3-4 days of spheroid formation, carefully remove 50 µL of the medium from each well and add 50 µL of the prepared this compound dilutions. Include a vehicle control (0.1% DMSO).
-
Incubation: Treat the spheroids for 24, 48, and 72 hours.
Protocol 3: Spheroid Viability and Size Assessment
-
Imaging: At each time point (0, 24, 48, and 72 hours post-treatment), capture bright-field images of the spheroids using an inverted microscope with an integrated camera.
-
Size Measurement: Measure the diameter of the spheroids using image analysis software (e.g., ImageJ). Spheroid volume can be calculated using the formula: Volume = (4/3)π(radius)³.
-
ATP-based Viability Assay:
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.[9][10]
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Protocol 4: Cytotoxicity Assessment (Live/Dead Staining)
-
Staining Solution Preparation: Prepare a solution of Calcein AM (2 µM) and Ethidium Homodimer-1 (4 µM) in PBS.
-
Spheroid Staining: Carefully remove the culture medium and wash the spheroids with PBS. Add 100 µL of the staining solution to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
-
Imaging: Visualize the spheroids using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (EthD-1).
Protocol 5: Apoptosis Assessment
-
Caspase-3/7 Activity Assay:
-
Follow the protocol for the Caspase-Glo® 3/7 Assay. Briefly, add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1 hour.
-
Measure luminescence with a plate reader.
-
-
Western Blot Analysis:
-
Pool spheroids from multiple wells for each treatment condition.
-
Wash with ice-cold PBS and lyse the spheroids using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Bax, cleaved Caspase-3, cleaved PARP-1, and Cytochrome c.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
-
Data Presentation
Table 1: Effect of this compound on 3D Tumor Spheroid Size
| Treatment Group | Spheroid Diameter (µm) at 24h (Mean ± SD) | Spheroid Diameter (µm) at 48h (Mean ± SD) | Spheroid Diameter (µm) at 72h (Mean ± SD) |
| Vehicle Control (0.1% DMSO) | |||
| This compound (0.01 µM) | |||
| This compound (0.1 µM) | |||
| This compound (1 µM) | |||
| This compound (10 µM) |
Table 2: Effect of this compound on 3D Tumor Spheroid Viability (CellTiter-Glo® 3D)
| Treatment Group | % Viability at 24h (Mean ± SD) | % Viability at 48h (Mean ± SD) | % Viability at 72h (Mean ± SD) |
| Vehicle Control (0.1% DMSO) | 100 | 100 | 100 |
| This compound (0.01 µM) | |||
| This compound (0.1 µM) | |||
| This compound (1 µM) | |||
| This compound (10 µM) |
Table 3: Effect of this compound on Caspase-3/7 Activity
| Treatment Group | Fold Change in Caspase-3/7 Activity at 48h (Mean ± SD) |
| Vehicle Control (0.1% DMSO) | 1.0 |
| This compound (0.1 µM) | |
| This compound (1 µM) | |
| This compound (10 µM) |
Visualizations
Expected Outcomes
Based on the known mechanism of this compound, it is anticipated that treatment of 3D tumor spheroids will result in:
-
A dose- and time-dependent decrease in spheroid size and viability.
-
An increase in the number of dead cells within the spheroids, as visualized by live/dead staining.
-
A significant increase in caspase-3/7 activity.
-
Western blot analysis is expected to show an increase in the levels of total Bax, cleaved caspase-3, cleaved PARP-1, and cytoplasmic cytochrome c, confirming the activation of the intrinsic apoptotic pathway.[5][6]
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor or inconsistent spheroid formation | Incorrect cell seeding density; Cell line not amenable to spheroid formation | Optimize cell seeding number; Try a different spheroid formation method (e.g., hanging drop or Matrigel) |
| High background in viability/apoptosis assays | Reagent not fully compatible with 3D models; Incomplete cell lysis | Use assays specifically designed for 3D cultures (e.g., CellTiter-Glo® 3D); Ensure adequate mixing and incubation times for lysis |
| Low signal in Western blot | Insufficient protein extraction from spheroids | Use a lysis buffer optimized for 3D structures; Pool a larger number of spheroids |
Conclusion
This comprehensive set of protocols provides a robust framework for the preclinical evaluation of the Bax activator, this compound, in a physiologically relevant 3D tumor spheroid model. The combination of viability, cytotoxicity, and mechanistic assays will allow for a thorough characterization of the anti-tumor efficacy of this compound and provide valuable data to support its further development as a novel cancer therapeutic.
References
- 1. Three Strategies for Culturing Tumor Spheroids [absin.net]
- 2. moleculardevices.com [moleculardevices.com]
- 3. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Drug Efficacy–The Response of Spheroids to a Drug | Evident Scientific [evidentscientific.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Structure-activity relationship studies on Bax activator SMBA1 for the treatment of ER-positive and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. corning.com [corning.com]
- 9. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [worldwide.promega.com]
- 10. biocompare.com [biocompare.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis in Cells Treated with CYD-4-61
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYD-4-61 is a novel small molecule activator of the pro-apoptotic protein Bax.[1] Bax plays a crucial role in the intrinsic pathway of apoptosis by promoting mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and subsequent activation of caspases.[2] In many cancers, the apoptotic machinery is dysregulated, often through the downregulation or inactivation of proteins like Bax, contributing to tumor survival and drug resistance. This compound has been identified as a potent inducer of apoptosis in various cancer cell lines, including triple-negative and ER-positive breast cancer cells, by directly activating Bax.[1][3] This activation leads to the downstream induction of apoptosis, making this compound a promising candidate for cancer therapy.
These application notes provide a detailed protocol for the analysis of apoptosis in cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. This method allows for the quantitative determination of viable, early apoptotic, late apoptotic, and necrotic cell populations, providing valuable insights into the compound's mechanism of action.
Mechanism of Action: this compound Induced Apoptosis
This compound functions by binding to and activating the Bax protein. This activation triggers a conformational change in Bax, leading to its translocation to the mitochondrial outer membrane. At the mitochondria, activated Bax oligomerizes, forming pores that increase the membrane's permeability. This results in the release of cytochrome c from the intermembrane space into the cytoplasm. Cytoplasmic cytochrome c then binds to Apaf-1, which in turn activates caspase-9, the initiator caspase in the intrinsic apoptotic pathway. Caspase-9 then activates executioner caspases, such as caspase-3, which cleave a variety of cellular substrates, including PARP-1, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Data Presentation
Table 1: Representative Quantitative Analysis of Apoptosis in MDA-MB-231 Breast Cancer Cells Treated with this compound for 24 Hours.
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| This compound | 0.1 | 75.6 ± 3.5 | 15.8 ± 2.2 | 7.1 ± 1.5 | 1.5 ± 0.7 |
| This compound | 0.5 | 42.1 ± 4.2 | 38.4 ± 3.8 | 16.5 ± 2.9 | 3.0 ± 1.1 |
| This compound | 1.0 | 15.8 ± 2.9 | 55.2 ± 5.1 | 25.3 ± 4.3 | 3.7 ± 1.4 |
Data are presented as mean ± standard deviation from three independent experiments. The data presented here is representative and intended to illustrate the expected outcome of the experiment.
Experimental Protocols
Materials and Reagents
-
This compound (Stock solution in DMSO)
-
Cell line of interest (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Protocol for Induction of Apoptosis
-
Cell Seeding: Seed the cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Cell Treatment: Prepare working solutions of this compound in complete cell culture medium at the desired final concentrations. Remove the old medium from the cells and add the medium containing this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol for Annexin V and Propidium Iodide Staining
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells once with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
Suspension cells: Gently transfer the cell suspension to a centrifuge tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Repeat the centrifugation and washing step.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube to mix.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. The samples are now ready for analysis.
Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for detecting FITC (for Annexin V) and PI.
-
Compensation: Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up proper compensation and define the quadrants for analysis.
-
Data Acquisition: Acquire data for each sample. Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Data Analysis: Analyze the flow cytometry data using appropriate software. Gate the cell population based on forward and side scatter to exclude debris. Use the compensated dot plots to quantify the percentage of cells in each quadrant:
-
Lower Left (Annexin V- / PI-): Viable cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells
-
Mandatory Visualizations
Caption: Signaling pathway of this compound induced apoptosis.
Caption: Experimental workflow for apoptosis analysis.
References
Application Notes: Immunohistochemical Analysis of Apoptotic Markers in CYD-4-61 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYD-4-61 is a novel and potent small molecule activator of the pro-apoptotic protein Bax.[1][2] By directly engaging and activating Bax, this compound triggers the intrinsic pathway of apoptosis, leading to cancer cell death.[1][2][3] This mechanism makes it a promising therapeutic agent for cancers that have become resistant to apoptosis, particularly breast cancer.[1][2] Evaluating the in vivo efficacy of this compound requires robust methods to quantify its intended pharmacodynamic effect: the induction of apoptosis within the tumor microenvironment.
Immunohistochemistry (IHC) is an indispensable technique for visualizing cellular markers in the context of tissue architecture. It allows for the detection and localization of key apoptotic proteins, providing critical insights into the mechanism of action of drugs like this compound. These application notes provide detailed protocols for staining several key apoptotic markers in formalin-fixed, paraffin-embedded (FFPE) tumor sections from this compound-treated models. The markers covered include cleaved caspase-3 (an executioner caspase), Bax (the direct target of this compound), Bcl-2 (an anti-apoptotic protein), and DNA fragmentation via TUNEL assay.
Mechanism of Action of this compound
This compound functions by activating the Bax protein, a pivotal regulator of the intrinsic apoptotic pathway.[1][2] In healthy cells, Bax is largely inactive. Upon activation by this compound, Bax undergoes a conformational change, allowing it to oligomerize and insert into the mitochondrial outer membrane. This process, known as mitochondrial outer membrane permeabilization (MOMP), leads to the release of cytochrome c from the intermembrane space into the cytoplasm.[1][3] Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates caspase-9.[4] Caspase-9, in turn, cleaves and activates executioner caspases, primarily caspase-3, which orchestrates the dismantling of the cell by cleaving numerous cellular substrates, ultimately leading to apoptosis.[4][5][6]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Structure-activity relationship studies on Bax activator SMBA1 for the treatment of ER-positive and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Further lead optimization on Bax activators: Design, synthesis and pharmacological evaluation of 2-fluoro-fluorene derivatives for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CASPASE CONTROL: PROTAGONISTS OF CANCER CELL APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SignalStain® Apoptosis (Cleaved Caspase-3) IHC Detection Kit | Cell Signaling Technology [cellsignal.com]
- 6. Apoptosis Marker: SignalStain® Cleaved Caspase-3 (Asp175) IHC Detection Kit | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing CYD-4-61 Concentration for Maximum Apoptosis In Vitro
Welcome to the technical support center for CYD-4-61. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in optimizing the in vitro concentration of this compound for inducing maximum apoptosis in cancer cell lines.
Troubleshooting Guide
This section addresses common issues that may arise during your experiments with this compound.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no apoptotic induction observed after this compound treatment. | 1. Suboptimal concentration of this compound: The concentration may be too low to effectively activate Bax. 2. Insufficient incubation time: The duration of treatment may not be long enough for the apoptotic cascade to be detectable. 3. Cell line resistance: The cell line used may have inherent resistance mechanisms to Bax-mediated apoptosis. 4. Incorrect assay timing: The chosen time point for analysis might miss the peak of apoptosis. | 1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal dose for your specific cell line.[1] 2. Conduct a time-course experiment: Treat cells with an effective concentration of this compound and analyze apoptosis at multiple time points (e.g., 12, 24, 48, 72 hours).[1][2] 3. Verify Bax expression: Confirm that your cell line expresses sufficient levels of Bax protein via Western blot.[3] 4. Use a positive control: Treat a sensitive cell line (e.g., MDA-MB-231 or MCF-7) alongside your experimental cells to ensure the compound is active.[1] |
| High levels of necrosis observed instead of apoptosis. | 1. Excessively high concentration of this compound: High concentrations can lead to off-target effects and cytotoxicity, resulting in necrosis. 2. Prolonged incubation time: Extended exposure to the compound may push cells from late apoptosis into secondary necrosis. | 1. Lower the concentration of this compound: Refer to your dose-response curve to select a concentration that induces apoptosis without significant necrosis. 2. Reduce the incubation time: Analyze cells at earlier time points to capture the apoptotic window before the onset of widespread necrosis. |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect cellular responses. 2. This compound solution instability: Improper storage or handling of the compound can lead to degradation. 3. Variability in assay performance: Inconsistent staining or washing steps in apoptosis assays can introduce variability. | 1. Standardize cell culture practices: Use cells within a consistent passage number range and ensure consistent seeding densities. 2. Properly store and handle this compound: Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture media for each experiment. 3. Follow a standardized protocol for all assays: Pay close attention to incubation times, reagent concentrations, and washing steps. |
| Difficulty in detecting downstream apoptotic markers (e.g., cleaved caspases) by Western blot. | 1. Timing of cell lysis: The peak expression of specific cleaved proteins may be transient. 2. Low protein concentration in lysate: Insufficient protein may be loaded onto the gel. 3. Poor antibody quality: The primary or secondary antibodies may not be specific or sensitive enough. | 1. Perform a time-course experiment: Harvest cell lysates at different time points post-treatment to identify the optimal window for detecting cleaved proteins. 2. Ensure adequate protein loading: Quantify protein concentration before loading and aim for 20-40 µg of total protein per lane. 3. Validate your antibodies: Use positive controls (e.g., cells treated with a known apoptosis inducer like staurosporine) to confirm antibody performance. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel small molecule that acts as a direct activator of the pro-apoptotic protein Bax.[1] By binding to Bax, this compound induces a conformational change that leads to its translocation to the mitochondria. This triggers mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[1][3]
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: For a new cell line, it is advisable to start with a dose-response experiment. Based on published data for breast cancer cell lines like MDA-MB-231 and MCF-7, a concentration range of 0.1 µM to 10 µM for a 72-hour incubation is a good starting point to assess effects on cell viability.[1] For apoptosis induction, concentrations between 1 µM and 10 µM for 24 to 48 hours have been shown to be effective.[1]
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a solid. Prepare a stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For experiments, dilute the stock solution to the desired final concentration in your cell culture medium immediately before use.
Q4: What are the key markers to assess this compound-induced apoptosis?
A4: Key markers for assessing apoptosis induced by this compound include:
-
Early Apoptosis: Phosphatidylserine externalization, detectable by Annexin V staining.
-
Mitochondrial Pathway Activation: Release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation: Cleavage of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).
-
Substrate Cleavage: Cleavage of PARP-1 by activated caspase-3.[1]
Q5: Can this compound be used in combination with other anti-cancer agents?
A5: While specific studies on this compound combinations are limited, as a Bax activator, it holds therapeutic potential for combination therapies. By directly inducing apoptosis, it may synergize with agents that act through different mechanisms or help overcome resistance to apoptosis in cancer cells.
Data Presentation
The following tables summarize expected quantitative data from key experiments. Note that these are illustrative examples and actual results will vary depending on the cell line and experimental conditions.
Table 1: Dose-Dependent Effect of this compound on Cell Viability
| This compound Concentration (µM) | Cell Viability (%) (MTT Assay, 72h) |
| 0 (Vehicle Control) | 100 |
| 0.01 | 95 ± 4.2 |
| 0.1 | 78 ± 5.1 |
| 1 | 45 ± 3.8 |
| 10 | 15 ± 2.5 |
Table 2: Time- and Dose-Dependent Induction of Apoptosis by this compound
| Treatment | Incubation Time (h) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 24 | 3.5 ± 0.8 | 1.2 ± 0.3 |
| 1 µM this compound | 24 | 15.2 ± 2.1 | 4.5 ± 0.9 |
| 5 µM this compound | 24 | 35.8 ± 3.5 | 10.1 ± 1.5 |
| 10 µM this compound | 24 | 48.2 ± 4.1 | 18.7 ± 2.2 |
| Vehicle Control | 48 | 4.1 ± 0.9 | 1.8 ± 0.4 |
| 1 µM this compound | 48 | 25.6 ± 2.8 | 12.3 ± 1.8 |
| 5 µM this compound | 48 | 55.1 ± 4.9 | 25.4 ± 2.9 |
| 10 µM this compound | 48 | 60.3 ± 5.3 | 32.1 ± 3.4 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.[4][5][6]
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat cells with various concentrations of this compound (e.g., 0.01 to 10 µM) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells.[7][8]
Materials:
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the chosen duration (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis of Apoptotic Markers
This protocol is for detecting changes in the expression of key apoptosis-related proteins.[9][10]
Materials:
-
Cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-cytochrome c, anti-cleaved caspase-3, anti-cleaved PARP-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Treat cells with this compound as desired.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: this compound induced apoptotic signaling pathway.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for low apoptotic induction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ABL-N-induced apoptosis in human breast cancer cells is partially mediated by c-Jun NH2-terminal kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. bosterbio.com [bosterbio.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting low efficacy of CYD-4-61 in specific cancer cell lines
Welcome to the technical support center for CYD-4-61. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and to address frequently asked questions regarding the efficacy of this compound in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, potent Bax activator developed for breast cancer research.[1] Bax is a crucial apoptosis-regulating protein from the Bcl-2 family that promotes programmed cell death. The mechanism of action for this compound involves directly activating Bax, which leads to its insertion into the mitochondrial outer membrane.[2][3] This permeabilization of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases (like caspase 3) and PARP-1 cleavage, ultimately leading to cancer cell apoptosis.[1]
Caption: this compound activates Bax, leading to mitochondrial-mediated apoptosis.
Q2: What is the reported efficacy of this compound in common cancer cell lines?
This compound has demonstrated high potency in specific breast cancer cell lines. Published studies report low micromolar to nanomolar IC50 values after 72 hours of treatment.[1][2] Efficacy in other cell lines has not been widely reported, and sensitivity should be determined empirically.
| Cell Line | Cancer Type | IC50 Value (72h) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.07 µM | [1][2] |
| MCF-7 | ER-Positive Breast Cancer | 0.06 µM | [1][2] |
Q3: I am observing low or no efficacy in my cell line. What are the most common reasons?
Low efficacy can stem from two primary sources: experimental/technical issues or intrinsic biological resistance of the cell line. It is critical to first rule out experimental error before investigating complex biological mechanisms.
Common factors include:
-
Compound Integrity: Improper storage or handling of this compound can lead to degradation. Ensure it is stored as recommended and that stock solutions are fresh.
-
Compound Solubility: The compound may precipitate in the culture medium, reducing its effective concentration.[4] Ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid both solubility issues and solvent-induced cytotoxicity.[4]
-
Cell Health and Culture Conditions: Use cells that are healthy, in the exponential growth phase, and have a low passage number to prevent phenotypic drift.[5] Mycoplasma contamination can also significantly alter experimental results.
-
Assay-Specific Issues: The chosen cell viability assay may have limitations or be subject to interference.[4]
Caption: A logical workflow for diagnosing the cause of low drug efficacy.
Q4: What are the potential biological reasons for a cancer cell line to be resistant to this compound?
Since this compound's efficacy is dependent on the Bax-mediated apoptotic pathway, resistance can arise from alterations at various points in this process:
-
Low or Absent Bax Expression: The primary target of this compound is Bax. If a cell line has very low or no expression of Bax protein, the drug will have no target to activate.[6]
-
High Levels of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1) can sequester Bax and prevent its activation, even in the presence of an activator like this compound.
-
Mutations in Apoptotic Pathway Components: Mutations in Bax itself or in downstream effectors like caspases can render the apoptotic machinery non-functional.
-
Activation of Pro-Survival Signaling Pathways: Pathways such as PI3K/Akt/mTOR are often constitutively active in cancer cells and can promote cell survival, counteracting the pro-apoptotic signals initiated by this compound.[7][8]
Q5: How can I experimentally test for these resistance mechanisms?
To determine why a specific cell line is resistant, a series of molecular and cellular assays can be performed:
-
Western Blotting: This is the most direct way to assess the protein levels of key components of the apoptotic pathway. Probe for:
-
Total Bax: To confirm the target protein is present.
-
Bcl-2 and Bcl-xL: To check for overexpression of anti-apoptotic proteins.
-
Cleaved Caspase-3 and Cleaved PARP-1: To determine if the downstream apoptotic cascade is being activated after this compound treatment.[1]
-
-
Apoptosis Assays (Flow Cytometry): Use Annexin V and Propidium Iodide (PI) staining to quantify the percentage of cells undergoing early and late apoptosis after drug treatment. A lack of Annexin V positive cells would confirm a failure to induce apoptosis.
-
Gene Expression Analysis (qPCR or RNA-Seq): To measure the mRNA levels of BAX, BCL2, and other relevant genes.
Troubleshooting Guides
Troubleshooting Cell Viability Assays (MTT, XTT, etc.)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or water instead.[5] |
| High Background Signal | Compound interferes with the assay reagent (e.g., directly reduces MTT); Reagent or media contamination. | Run a cell-free control (media + compound + assay reagent) to check for direct chemical reactions.[4] Use phenol (B47542) red-free media if it interferes with colorimetric readings.[5] |
| Low Signal or Poor Dynamic Range | Cell seeding density is too low or too high; Incubation time is too short or too long. | Optimize cell seeding number to ensure the signal is within the linear range of the assay. Perform a time-course experiment to determine the optimal drug incubation period for your cell line.[4] |
| Unexpected Increase in Viability at High Concentrations | Compound precipitation at high concentrations scatters light; Compound directly reacts with the assay dye to produce a signal. | Visually inspect wells for precipitation under a microscope. Run cell-free controls to test for compound interference.[4] Consider an alternative assay (e.g., ATP-based luminescence assay) that works via a different mechanism.[4] |
Experimental Protocols
General Experimental Workflow for Efficacy Testing
Caption: Standard experimental pipeline for assessing in vitro drug efficacy.
Protocol 1: MTT Cell Viability Assay
This protocol provides a general guideline for assessing cell viability. Optimization of cell number and incubation times is recommended for each cell line.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., <0.5%).
-
Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound, vehicle control (DMSO), or medium only (untreated control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO or another solubilization solution to each well to dissolve the purple formazan crystals.[4]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Subtract the background absorbance (from cell-free wells). Normalize the data to the vehicle control wells (set to 100% viability) and plot a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blotting for Apoptosis Markers
-
Sample Preparation: Seed cells in 6-well plates and treat with this compound (at 1x and 5x the IC50, for example) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9] Confirm successful transfer by staining the membrane with Ponceau S.[10]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved-caspase-3, anti-PARP, anti-β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Densitometrically quantify band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Culture and treat cells with this compound as described for Western Blotting. Include a positive control for apoptosis (e.g., staurosporine) and an untreated negative control.
-
Cell Harvesting: After treatment, carefully collect both the adherent and floating cells to ensure all apoptotic cells are included.[11] Centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-activity relationship studies on Bax activator SMBA1 for the treatment of ER-positive and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Further lead optimization on Bax activators: Design, synthesis and pharmacological evaluation of 2-fluoro-fluorene derivatives for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. mdpi.com [mdpi.com]
- 8. Implications of cell division cycle associated 4 on the Wilm’s tumor cells viability via AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. benchchem.com [benchchem.com]
CYD-4-61 stability and solubility issues in cell culture media
Welcome to the technical support center for CYD-4-61. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and solubility of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule activator of the B-cell lymphoma 2 (Bcl-2)-associated X (Bax) protein.[1][2] Bax is a pro-apoptotic member of the Bcl-2 family of proteins that plays a crucial role in the intrinsic pathway of apoptosis.[3] In healthy cells, Bax is primarily in an inactive monomeric state in the cytosol. Upon activation by an apoptotic stimulus, Bax undergoes a conformational change, translocates to the mitochondrial outer membrane, and oligomerizes to form pores. This leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately triggering caspase activation and programmed cell death. This compound directly binds to and activates Bax, inducing this apoptotic cascade, and has shown significant anti-proliferative activity against breast cancer cell lines.[2]
Q2: What are the known IC50 values for this compound in cancer cell lines?
A2: this compound has demonstrated potent activity in breast cancer cell lines. The reported 50% inhibitory concentration (IC50) values are:
-
0.07 µM in triple-negative breast cancer (TNBC) MDA-MB-231 cells.[2]
-
0.06 µM in estrogen receptor-positive (ER+) MCF-7 cells.[2]
Q3: What are the potential stability and solubility challenges with this compound?
A3: While specific stability and solubility data for this compound in cell culture media are not extensively published, its chemical structure as a fluorene (B118485) derivative suggests potential challenges. The fluorene scaffold, particularly at the C-9 position, can be susceptible to oxidation. Additionally, like many small molecule inhibitors, this compound may have limited aqueous solubility, which can lead to precipitation in cell culture media, especially at higher concentrations.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with this compound in cell culture.
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in stock solution or cell culture media | - Exceeding solubility limit.- Improper dissolution of the compound.- Use of cold media. | - Prepare stock solutions in an appropriate organic solvent like DMSO.- Perform serial dilutions in pre-warmed (37°C) cell culture media.- Visually inspect for any precipitate before adding to cells. |
| Inconsistent or lower-than-expected activity | - Degradation of this compound in media.- Adsorption to plasticware. | - Prepare fresh dilutions of this compound for each experiment.- Minimize exposure of stock solutions and media containing this compound to light.- Consider using low-protein-binding plates and tubes. |
| High variability between experimental replicates | - Inconsistent compound concentration due to precipitation or degradation.- Pipetting errors. | - Ensure complete solubilization of this compound at each dilution step.- Use calibrated pipettes and proper pipetting techniques. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (Molecular Weight: 452.5 g/mol ), add 221 µL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Determining the Stability of this compound in Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium (e.g., DMEM or RPMI-1640) with and without serum (e.g., 10% FBS)
-
Incubator at 37°C with 5% CO2
-
HPLC-MS system
-
-
Procedure:
-
Prepare working solutions of this compound at a final concentration of 10 µM in both serum-free and serum-containing cell culture media.
-
Incubate the solutions at 37°C in a CO2 incubator.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Immediately analyze the samples by HPLC-MS to determine the concentration of this compound remaining.
-
The percentage of this compound remaining at each time point is calculated relative to the concentration at time 0.
-
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. This compound - Ace Therapeutics [acetherapeutics.com]
- 2. Structure-activity relationship studies on Bax activator SMBA1 for the treatment of ER-positive and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of CYD-4-61
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of the Bax activator, CYD-4-61.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, potent small molecule Bax activator investigated for its therapeutic potential in cancer, particularly breast cancer.[1][2][3][4] Its primary mechanism of action involves the direct activation of the pro-apoptotic protein Bax.[1][2][3] This activation leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c and subsequent activation of caspases (like caspase-3) and PARP-1 cleavage, ultimately inducing apoptosis in cancer cells.[1][2][3]
Q2: What are the reported in vivo administration routes for this compound?
Q3: Why might this compound exhibit low in vivo bioavailability, particularly via the oral route?
While specific data for this compound is limited, poorly soluble drugs often face challenges with oral bioavailability due to several factors:
-
Poor Aqueous Solubility: The drug may not dissolve effectively in the gastrointestinal fluids, which is a prerequisite for absorption.[5][6]
-
Low Permeability: The drug may not efficiently pass through the intestinal wall to enter the bloodstream.[7]
-
First-Pass Metabolism: After absorption, the drug may be extensively metabolized by the liver before it reaches systemic circulation, reducing the amount of active compound.[7][8]
Troubleshooting Guide: Improving In Vivo Bioavailability
This guide provides potential strategies and experimental approaches to troubleshoot and enhance the systemic exposure of this compound.
Issue 1: Poor Aqueous Solubility
If this compound demonstrates low solubility in aqueous solutions, consider the following formulation strategies.
Reducing the particle size of a compound increases its surface area-to-volume ratio, which can enhance the dissolution rate.[5][9]
Experimental Protocol: Micronization/Nanonization
-
Micronization:
-
Utilize techniques like jet milling or high-pressure homogenization to reduce the particle size of the this compound powder to the micron range (1-10 µm).[9]
-
Characterize the resulting particle size distribution using laser diffraction or dynamic light scattering.
-
-
Nanonization (Nanosuspension):
-
Prepare a nanosuspension by dispersing this compound in an aqueous medium containing stabilizers (surfactants or polymers).[5]
-
Employ wet milling or high-pressure homogenization to reduce the particle size to the sub-micron range (<1000 nm).[5]
-
Assess the physical stability of the nanosuspension over time.
-
Dispersing the drug in an inert carrier matrix at the molecular level can improve its solubility and dissolution.[5][9]
Experimental Protocol: Hot-Melt Extrusion for Solid Dispersion
-
Carrier Selection: Choose a suitable hydrophilic polymer carrier (e.g., PVP, HPMC, Soluplus®).
-
Mixing: Blend this compound and the polymer at a predetermined ratio.
-
Extrusion: Process the mixture through a hot-melt extruder at a temperature above the polymer's glass transition temperature to form an amorphous solid dispersion.
-
Milling and Formulation: Mill the extrudate into a powder and formulate it into an appropriate dosage form (e.g., capsules or tablets for preclinical studies).
-
Characterization: Confirm the amorphous nature of the drug in the dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
Issue 2: Low Membrane Permeability and/or High First-Pass Metabolism
If solubility is not the primary issue, or if solubility enhancement alone is insufficient, the following strategies targeting absorption may be beneficial.
Formulating this compound in lipid-based systems can enhance its solubility and absorption, potentially bypassing first-pass metabolism through lymphatic uptake.[8][10][11] Self-Emulsifying Drug Delivery Systems (SEDDS) are a common type of LBDDS.[9][10]
Experimental Protocol: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol®, Labrafil®), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP).
-
-
Ternary Phase Diagram Construction:
-
Based on solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsification region.
-
-
Formulation Preparation:
-
Select a ratio from the optimal region and dissolve this compound in the mixture with gentle heating and stirring.
-
-
Characterization:
-
Evaluate the self-emulsification performance by adding the formulation to an aqueous medium and observing the formation of an emulsion.
-
Measure the droplet size, polydispersity index, and zeta potential of the resulting emulsion.
-
Quantitative Data Summary
| Formulation Strategy | Key Parameters | Typical Improvement in Bioavailability | References |
| Particle Size Reduction | Particle size (µm or nm) | Varies, can be significant for dissolution-rate limited drugs | [5][9] |
| Solid Dispersions | Drug-to-carrier ratio | 2 to 10-fold or higher | [12] |
| Lipid-Based Systems (SEDDS) | Droplet size (nm), Drug load (%) | Can be substantial, with reported increases of over 3-fold | [11] |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow for Bioavailability Enhancement
Caption: Workflow for troubleshooting low bioavailability.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Structure-activity relationship studies on Bax activator SMBA1 for the treatment of ER-positive and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Ace Therapeutics [acetherapeutics.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. upm-inc.com [upm-inc.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing CYD-4-61 Resistance Mechanisms in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating CYD-4-61, a novel Bax activator. The information is designed to address specific issues that may be encountered during long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule that functions as a Bax activator. It induces apoptosis, or programmed cell death, in cancer cells.[1][2] Its primary mechanism involves directly binding to the pro-apoptotic protein Bax, leading to a conformational change that facilitates its translocation to the mitochondria.[1][3] This event triggers the release of cytochrome c into the cytoplasm, which in turn activates the caspase cascade, ultimately leading to apoptosis.[1][2]
Q2: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential resistance mechanisms?
Prolonged exposure to this compound can lead to the development of resistance through several potential mechanisms:
-
Alterations in Bcl-2 Family Proteins: Cancer cells may upregulate anti-apoptotic proteins such as Bcl-2, Bcl-xL, or Mcl-1. These proteins can sequester Bax, preventing its activation by this compound.[4][5] Conversely, mutations or downregulation of Bax itself can also lead to resistance.[5][6]
-
Post-Translational Modifications of Bax: The serine/threonine kinase Akt can phosphorylate Bax at the Serine 184 residue. This modification can convert Bax from a pro-apoptotic to an anti-apoptotic protein, inhibiting its insertion into the mitochondrial membrane and thereby conferring drug resistance.[7][8]
-
Changes in Subcellular Localization: Resistance can emerge if Bax is sequestered in cellular compartments away from the mitochondria, preventing it from executing its pro-apoptotic function upon activation by this compound.[9][10]
-
Downregulation of BH3-Only Proteins: The activation of Bax often requires the action of "activator" BH3-only proteins like BIM and BID. Downregulation of these proteins can reduce the overall sensitivity to Bax activators like this compound.[4]
-
Clonal Selection: Over time, a small subpopulation of cells with inherent resistance to this compound may be selected for and expand, leading to a dominant resistant culture.[11][12][13]
Q3: How can we experimentally confirm the development of resistance to this compound in our cell lines?
The development of resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in the long-term treated cells compared to the parental cell line. An increase of 3- to 10-fold in the IC50 is generally considered an indication of drug resistance.[14] This can be determined using cell viability assays such as MTT or resazurin-based assays.
Troubleshooting Guides
Issue 1: Inconsistent or Decreasing Apoptosis Levels in Response to this compound Treatment
| Potential Cause | Troubleshooting Steps |
| Development of Resistance | - Perform a dose-response curve and calculate the IC50 value to confirm a shift in sensitivity. - Analyze the expression levels of Bcl-2 family proteins (Bax, Bcl-2, Bcl-xL, Mcl-1) by Western blot or qPCR. - Assess the phosphorylation status of Bax (p-Bax Ser184) via Western blot.[7][8] |
| Cell Culture Issues | - Ensure cells are in the logarithmic growth phase and not over-confluent, as this can lead to spontaneous apoptosis.[2] - Regularly check for mycoplasma contamination, which can affect cellular responses. - Limit the number of cell passages to avoid genetic drift and maintain the characteristics of the original cell line.[15] |
| Reagent Instability | - Prepare fresh stock solutions of this compound regularly and store them under the recommended conditions. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Assay-Specific Problems | - For Annexin V assays, ensure the use of EDTA-free buffers as Annexin V binding is calcium-dependent.[2] - Include positive and negative controls in every apoptosis assay to validate the results. - Optimize the timing of the assay, as apoptosis is a dynamic process.[1] |
Issue 2: High Background Signal in Apoptosis Assays
| Potential Cause | Troubleshooting Steps |
| Excessive Reagent Concentration | - Titrate the concentration of fluorescently labeled reagents (e.g., Annexin V, antibodies) to determine the optimal working concentration.[1] |
| Inadequate Washing | - Increase the number and duration of washing steps after staining to remove unbound reagents.[1] |
| Cell Clumping | - Maintain cells at 4°C during sample preparation to minimize aggregation. - Gently vortex or pipette the cell suspension before analysis. - Consider filtering the cell suspension if clumping is severe.[1] |
| Autofluorescence | - Analyze an unstained cell sample to determine the level of intrinsic fluorescence. - If using GFP-expressing cells, choose an apoptosis detection kit with a fluorophore that has minimal spectral overlap (e.g., PE, APC).[2] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating drug-resistant cancer cell lines through continuous exposure to increasing concentrations of this compound.[16]
-
Initial IC50 Determination: Determine the initial IC50 of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTT assay).
-
Continuous Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Continuously monitor the cells. Initially, a significant portion of the cells will die.
-
Dose Escalation: Once the cells recover and resume proliferation, increase the concentration of this compound in the culture medium. A stepwise increase (e.g., 1.5 to 2-fold) is recommended.
-
Repeat Cycles: Repeat steps 3 and 4 for several cycles. The process of developing a resistant cell line can take several months.[16]
-
Confirmation of Resistance: After several cycles of dose escalation, confirm the development of resistance by determining the new IC50 value. A significantly higher IC50 compared to the parental line indicates the establishment of a resistant cell line.[14]
-
Cryopreservation: Cryopreserve the resistant cells at various stages of development for future experiments.[14]
Protocol 2: Western Blot Analysis of Bcl-2 Family Proteins
This protocol outlines the steps for analyzing the expression levels of key apoptotic regulatory proteins.
-
Cell Lysis: Lyse both parental and this compound resistant cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, p-Bax (Ser184), Bcl-2, Bcl-xL, Mcl-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to compare the protein expression levels between parental and resistant cells.
Visualizations
Caption: this compound Signaling Pathway for Apoptosis Induction.
Caption: Potential Mechanisms of Resistance to this compound.
Caption: Workflow for Developing and Characterizing this compound Resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Progress in understanding the mechanisms of resistance to BCL-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fastercapital.com [fastercapital.com]
- 7. Phosphorylation switches Bax from promoting to inhibiting apoptosis thereby increasing drug resistance | EMBO Reports [link.springer.com]
- 8. Phosphorylation switches Bax from promoting to inhibiting apoptosis thereby increasing drug resistance | EMBO Reports [link.springer.com]
- 9. BAX Redistribution Induces Apoptosis Resistance and Selective Stress Sensitivity in Human HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. The secret lives of cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Minimizing CYD-4-61 Toxicity in Normal Breast Epithelial Cells (MCF-10A)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of the Bax activator, CYD-4-61, in normal breast epithelial cells (MCF-10A) during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective small molecule activator of the pro-apoptotic protein Bax.[1] It is designed to treat breast cancer by directly binding to Bax, triggering a conformational change that leads to its insertion into the mitochondrial membrane.[2] This process, known as mitochondrial outer membrane permeabilization (MOMP), results in the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases (like caspase-3) leading to programmed cell death, or apoptosis.[1]
Q2: What is the reported potency of this compound on breast cancer cells?
A2: this compound has demonstrated high potency in inducing cell death in various breast cancer cell lines. For instance, it has reported half-maximal inhibitory concentrations (IC50) of 0.06 µM in MCF-7 (ER-positive) and 0.07 µM in MDA-MB-231 (triple-negative) breast cancer cells.[1]
Q3: Is there any data on the toxicity of this compound in normal breast epithelial cells (MCF-10A)?
Q4: What are the potential reasons for observing high toxicity of this compound in MCF-10A cells?
A4: High toxicity in MCF-10A cells could be due to several factors:
-
High Concentration: The concentration of this compound used may be too high for normal cells.
-
Prolonged Exposure: The duration of treatment may be excessive for non-cancerous cells.
-
Off-Target Effects: Like many small molecules, this compound could have unintended molecular targets besides Bax, which may lead to toxicity.[4][5]
-
Cellular Context: The specific metabolic state and signaling pathway activity in the MCF-10A cells being cultured could influence their sensitivity.
Q5: How can I minimize the toxicity of this compound in my MCF-10A control experiments?
A5: Here are several strategies to mitigate toxicity:
-
Optimize Concentration and Exposure Time: Conduct a dose-response and time-course experiment to determine the lowest effective concentration and shortest exposure time of this compound that induces apoptosis in your cancer cell line of interest while minimizing toxicity in MCF-10A cells.
-
Use a Recovery Period: After a short-term treatment with this compound, replace the medium and allow the MCF-10A cells to recover.
-
Co-treatment with Protective Agents: For experimental purposes, consider co-treatment with agents that protect normal cells. For instance, inhibitors of cell cycle progression (like CDK4/6 inhibitors) can sometimes protect normal cells from chemotherapy-induced toxicity.[6]
-
Ensure Healthy Cell Culture Conditions: Maintain optimal culture conditions for MCF-10A cells to ensure they are robust and less susceptible to non-specific stress.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of apoptosis/cell death in MCF-10A cells at low this compound concentrations. | 1. Incorrect concentration calculation. 2. High sensitivity of the specific MCF-10A sub-clone. 3. Contamination of cell culture. | 1. Double-check all calculations and stock solution concentrations. 2. Perform a careful dose-response study starting from very low (nanomolar) concentrations. 3. Test for mycoplasma and other contaminants. |
| MCF-10A cells detach from the plate after treatment. | 1. Anoikis (detachment-induced apoptosis). 2. General cytotoxicity leading to loss of adhesion. | 1. Analyze both floating and adherent cells in apoptosis assays. 2. Reduce the concentration or duration of this compound treatment. |
| Inconsistent results between experiments. | 1. Variation in cell density at the time of treatment. 2. Differences in reagent preparation. 3. Passage number of MCF-10A cells. | 1. Ensure consistent cell seeding density and confluency. 2. Prepare fresh reagents and use consistent protocols. 3. Use cells within a defined low passage number range. |
| No clear difference in toxicity between cancer cells and MCF-10A cells. | 1. The specific cancer cell line used may have a similar apoptotic threshold to MCF-10A. 2. Off-target effects of this compound may be dominant at the concentrations tested. | 1. Test a panel of different breast cancer cell lines. 2. Lower the concentration of this compound and increase the treatment time to favor on-target Bax activation. |
Quantitative Data Summary
Table 1: In Vitro Potency of Bax Activators on Breast Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | MCF-7 | ER-Positive Breast Cancer | 0.06 | [1] |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | 0.07 | [1] |
| CYD-2-11 | MCF-10A | Normal Breast Epithelial | 8.73 | [3] |
| CYD-2-11 | T47D | ER-Positive Breast Cancer | 4.37 | [3] |
| CYD-2-11 | MCF-7 | ER-Positive Breast Cancer | 9.47 | [3] |
| CYD-2-11 | MDA-MB-231 | Triple-Negative Breast Cancer | 3.81 | [3] |
| CYD-2-11 | MDA-MB-468 | Triple-Negative Breast Cancer | 3.22 | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the viability of MCF-10A cells after treatment with this compound.
Materials:
-
MCF-10A cells
-
Complete growth medium for MCF-10A
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed MCF-10A cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated MCF-10A cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in MCF-10A cells by treating with this compound for the desired time. Include untreated and vehicle-treated controls.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Wash the cells with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Signaling pathway of this compound induced apoptosis.
Caption: General experimental workflow for assessing this compound toxicity.
Caption: Troubleshooting logic for high this compound toxicity in MCF-10A.
References
- 1. Structure-activity relationship studies on Bax activator SMBA1 for the treatment of ER-positive and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Directly targeting BAX for drug discovery: Therapeutic opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CYD-4-61 Incubation Time for Bax Activation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal incubation time for the Bax activator, CYD-4-61, to achieve maximum Bax activation in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small-molecule activator of the pro-apoptotic protein Bax.[1][2] Bax belongs to the Bcl-2 family of proteins and plays a crucial role in regulating apoptosis, or programmed cell death.[1] In healthy cells, Bax is largely inactive. Upon activation by stimuli like this compound, Bax undergoes a conformational change, translocates to the mitochondrial outer membrane, and oligomerizes to form pores.[3][4][5] This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately triggering caspase activation and executing the apoptotic program.[1][2][6] this compound has demonstrated significant anti-proliferative activity in breast cancer cell lines, such as MDA-MB-231 and MCF-7.[1][2]
Q2: What is the recommended starting concentration and incubation time for this compound?
A2: For initial experiments, a time-course study is highly recommended to pinpoint the peak of Bax activation, as apoptotic events are transient.[7][8][9] Based on published data, a concentration of 5 µM is effective for inducing apoptosis and can be used for time-course experiments ranging from 0 to 48 hours .[1] A suggested set of initial time points would be 6, 12, 24, and 48 hours.[7] The optimal time can vary significantly depending on the cell line's metabolic rate and protein expression profiles.[8]
Q3: Which cell lines are known to be responsive to this compound?
A3: this compound has shown potent activity against multiple breast cancer cell lines. Specifically, it has IC50 values of 0.07 µM in the triple-negative breast cancer cell line MDA-MB-231 and 0.06 µM in the ER-positive breast cancer cell line MCF-7.[1][2]
Q4: What are the appropriate positive and negative controls for a Bax activation experiment?
A4:
-
Negative Control: A vehicle control (e.g., DMSO, the solvent for this compound) at the same final concentration used for the this compound treatment is essential. This control group accounts for any effects of the solvent on the cells.
-
Positive Control: A well-characterized apoptosis inducer can be used to confirm that the experimental system and detection methods are working correctly. Common inducers include staurosporine, etoposide, or paclitaxel.[10] The optimal concentration and incubation time for the positive control should be determined from literature or preliminary experiments for the specific cell line being used.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| No/Weak Bax Activation Signal | Suboptimal Incubation Time: The selected time point may be too early or too late to detect peak activation.[7][11] | Perform a broad time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal window.[7][8] |
| Incorrect Compound Concentration: The concentration of this compound may be too low to induce a detectable response.[11] | Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 10 µM). | |
| Low Protein Expression: The target cell line may express low levels of Bax. | Confirm Bax expression levels in your cell line via Western Blot. Increase the amount of protein loaded on the gel.[12][13] | |
| Antibody/Detection Issues: The primary or secondary antibody may be inactive or used at a suboptimal dilution.[12] | Verify antibody performance with a positive control lysate. Titrate the primary and secondary antibody concentrations.[14] Use freshly prepared antibodies for each experiment.[13] | |
| High Background on Western Blot | Inadequate Blocking: Insufficient blocking of the membrane can lead to non-specific antibody binding.[12][15] | Block for at least 1 hour at room temperature or overnight at 4°C. Use 5% non-fat dry milk or BSA in TBST as a blocking agent.[12][14] |
| Insufficient Washing: Residual unbound antibodies can cause high background.[12] | Increase the number and duration of wash steps (e.g., three 5-10 minute washes with TBST) after primary and secondary antibody incubations.[13] | |
| Antibody Concentration Too High: Excessive antibody concentration increases non-specific binding.[14] | Reduce the concentration of the primary and/or secondary antibody. | |
| Inconsistent Results Between Experiments | Variation in Cell Conditions: Differences in cell passage number, confluency, or health can affect results.[7] | Use cells within a consistent and low passage number range. Seed cells at a uniform density and ensure they are in the logarithmic growth phase before treatment. |
| Reagent Variability: Inconsistent preparation of reagents or use of old reagents. | Prepare fresh buffers and solutions for each experiment. Aliquot and store reagents according to the manufacturer's instructions. |
Experimental Protocols
Protocol: Time-Course Analysis of Bax Activation by Western Blot
This protocol outlines a method to determine the optimal incubation time of this compound for inducing Bax activation, measured by the change in the active conformation of Bax using the 6A7 antibody.
1. Cell Seeding and Treatment: a. Seed the cells of interest (e.g., MDA-MB-231) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator. c. Prepare a stock solution of this compound in DMSO. d. Treat the cells with 5 µM this compound (or the desired concentration) and a vehicle control (DMSO). e. Incubate the plates and harvest cells at various time points (e.g., 0, 6, 12, 24, 48 hours).
2. Cell Lysis and Protein Quantification: a. Wash cells twice with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (total protein lysate) to a new tube. f. Determine the protein concentration of each sample using a BCA or Bradford protein assay.
3. Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer. A recommended starting amount is 20-30 µg of total protein per lane.[13] b. Boil the samples at 95°C for 5 minutes.[4] c. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[14] f. Primary Antibody Incubation: Incubate the membrane with the primary antibody against activated Bax (e.g., clone 6A7) diluted in blocking buffer. A starting dilution of 1:100 to 1:1000 is common.[16][17] Incubate overnight at 4°C with gentle agitation. g. Washing: Wash the membrane three times for 5-10 minutes each with TBST.[13] h. Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. i. Washing: Repeat the wash step (3g). j. Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system. k. Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total Bax and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
4. Data Analysis: a. Quantify the band intensity for activated Bax at each time point using densitometry software. b. Normalize the activated Bax signal to the loading control. c. Plot the normalized activated Bax levels against time to identify the incubation period that yields the maximum signal.
Summary of Reagent Concentrations
| Reagent | Application | Recommended Starting Concentration/Dilution | Reference |
| This compound | Cell Treatment | 5 µM | [1] |
| Activated Bax Ab (6A7) | Western Blot / IF | 1:100 - 1:1000 | [16][17] |
| Total Bax Ab | Western Blot | Varies by manufacturer, typically 1:1000 | N/A |
| Loading Control Ab (GAPDH, β-actin) | Western Blot | Varies by manufacturer, typically 1:1000 - 1:10000 | N/A |
| HRP-conjugated Secondary Ab | Western Blot | Varies by manufacturer, typically 1:2000 - 1:10000 | N/A |
| Blocking Buffer | Western Blot | 5% non-fat milk or BSA in TBST | [12][14] |
Visualizations
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: this compound induced Bax activation signaling pathway.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Structure-activity relationship studies on Bax activator SMBA1 for the treatment of ER-positive and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. DRP1 interacts directly with BAX to induce its activation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Details of Bax Activation, Oligomerization, and Membrane Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Further lead optimization on Bax activators: Design, synthesis and pharmacological evaluation of 2-fluoro-fluorene derivatives for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 9. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. youtube.com [youtube.com]
- 16. Detection of BAX activation by 6A7 immunofluorescence. [bio-protocol.org]
- 17. andrewslab.ca [andrewslab.ca]
Technical Support Center: Troubleshooting CYD-4-61 Mediated Apoptosis Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during CYD-4-61 mediated apoptosis experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel and potent small molecule activator of the pro-apoptotic protein Bax.[1][2] It belongs to the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptosis pathway.[3][4] By directly activating Bax, this compound induces a conformational change that leads to its oligomerization at the mitochondrial outer membrane.[1][3] This process increases mitochondrial outer membrane permeability (MOMP), resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[1][5] Cytochrome c then participates in the formation of the apoptosome, which activates initiator caspases (like caspase-9), leading to the activation of executioner caspases (like caspase-3) and ultimately, programmed cell death.[1][6]
Q2: I am observing significant variability in IC50 values for this compound across different experiments with the same cell line. What could be the cause?
Inconsistent IC50 values can stem from several factors:
-
Cell Health and Passage Number: Using cells with high viability (>95%) and within a consistent, low passage number range is crucial.[7][8] High-passage cells can exhibit phenotypic drift and altered drug sensitivity.
-
Cell Seeding Density: Ensure uniform and consistent cell seeding density. Overly confluent or sparse cultures can respond differently to this compound.[8]
-
Compound Stability and Handling: this compound, like many small molecules, can be sensitive to storage conditions and handling.[9] Prepare fresh dilutions from a validated stock solution for each experiment and avoid repeated freeze-thaw cycles.[8]
-
Assay Type and Duration: Different viability assays measure different parameters (e.g., metabolic activity vs. ATP levels). Standardize the assay type and incubation time across all experiments. Longer incubation times generally result in lower IC50 values.[8]
Q3: I am not observing the expected level of apoptosis after treating my cells with this compound. What should I check?
A lack of apoptotic induction can be due to several experimental variables:
-
Suboptimal Concentration or Treatment Duration: The concentration of this compound may be too low or the incubation time too short. It is essential to perform a dose-response and a time-course experiment to determine the optimal conditions for your specific cell line.[7][10]
-
Cell Line Resistance: The sensitivity of cancer cell lines to apoptosis inducers is influenced by the expression levels of Bcl-2 family proteins.[3] High expression of anti-apoptotic proteins like Bcl-2 or Mcl-1 can confer resistance. Consider verifying the expression profile of key Bcl-2 family proteins in your cell line.
-
Incorrect Assay Timing: Apoptosis is a dynamic process. If the assay is performed too early or too late, the targeted apoptotic event may not be detectable.[11]
-
Compound Inactivity: Ensure the compound has been stored correctly. As a general guide for bioactive small molecules, solid compounds can be stored for up to 6 months as stated on the vial, while stock solutions should be aliquoted and stored at -20°C for up to one month.
Q4: My negative control group shows a high level of background apoptosis. What could be the reason?
High background apoptosis can confound results and may be caused by:
-
Suboptimal Cell Culture Conditions: Over-confluent, starved, or stressed cells can undergo spontaneous apoptosis. Ensure proper cell culture maintenance, including regular passaging and the use of fresh media.[7]
-
Harsh Cell Handling: Excessive trypsinization, centrifugation, or vigorous pipetting can damage cell membranes, leading to non-specific staining in assays like Annexin V/PI.[7][12]
-
Contamination: Mycoplasma or other microbial contamination can induce stress and apoptosis in cell cultures. Regularly test your cell lines for contamination.
Q5: Are there potential off-target effects of this compound that I should be aware of?
While this compound is designed as a Bax activator, like many small-molecule inhibitors, the possibility of off-target effects exists.[13] These effects can contribute to the observed phenotype and should be considered, especially if results are inconsistent with the known mechanism of action. To investigate potential off-target effects, consider performing washout experiments or using structurally distinct Bax activators to see if they replicate the same phenotype.
Data Presentation
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.07 | 72 |
| MCF-7 | ER-Positive Breast Cancer | 0.06 | 72 |
Data summarized from literature reports.[1][14]
Diagrams
Caption: Signaling pathway of this compound mediated apoptosis.
Caption: A logical workflow for troubleshooting common issues.
Troubleshooting Guides
Table 2: Troubleshooting Low or No Apoptosis Induction
| Potential Cause | Recommended Solution | Preventative Measure |
| Compound Inactivity | Prepare a fresh stock solution of this compound. Compare its activity against a previously stored aliquot and a positive control apoptosis inducer. | Aliquot stock solutions and avoid repeated freeze-thaw cycles. Store at -20°C or as recommended by the supplier.[8] |
| Suboptimal Concentration | Perform a dose-response experiment with a broad range of this compound concentrations to determine the optimal effective dose for your cell line. | Review literature for typical concentration ranges used for your specific cell type.[1][10] |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for apoptosis detection.[10] | Apoptosis is a kinetic process; early time points may be necessary for caspase activation, while later ones are better for DNA fragmentation.[15] |
| Cell Line Resistance | Verify the expression levels of key Bcl-2 family proteins (Bax, Bak, Bcl-2, Mcl-1) via Western blot. High levels of anti-apoptotic proteins may confer resistance. | Choose cell lines with known sensitivity to Bcl-2 family-targeted agents or use molecular techniques to modulate protein expression.[7] |
| Assay Not Optimal | Use multiple, complementary apoptosis assays to confirm findings (e.g., Annexin V for membrane changes, Caspase-Glo for enzyme activity, TUNEL for DNA fragmentation).[9][11] | Select assays that measure different stages of the apoptotic process to build a comprehensive picture. |
Table 3: Troubleshooting Inconsistent Flow Cytometry Results (Annexin V/PI)
| Potential Cause | Recommended Solution | Preventative Measure |
| High Debris/Low Viability in Controls | Ensure gentle cell handling; avoid harsh trypsinization or vigorous pipetting. Use cells in the logarithmic growth phase. | Maintain a healthy cell culture and use gentle dissociation reagents like Accutase if cells are sensitive.[12] |
| Poor Population Separation | Set up compensation and gates correctly using unstained and single-stained controls. Gate on the main cell population to exclude debris and doublets.[12] | Optimize instrument voltage and compensation settings for each experiment using appropriate controls. |
| False Positives (Annexin V+/PI+) | Collect both adherent and floating cells, as apoptotic cells may detach. Ensure binding buffer contains calcium; avoid EDTA.[8][11] | Always pool the supernatant with adherent cells. Use calcium-containing binding buffers provided in kits.[8] |
| Spectral Overlap with Fluorescent Proteins | If cells express GFP or other fluorescent proteins, use an Annexin V conjugate with a different fluorophore (e.g., PE, APC) to avoid spectral overlap.[12] | Plan experiments considering the spectral properties of all fluorescent components involved. |
Experimental Protocols
Protocol 1: Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
-
Cell Preparation:
-
Seed cells in a 6-well plate and culture to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium (which contains floating/apoptotic cells) into a 15 mL conical tube.
-
Wash the adherent cells once with cold PBS (Phosphate-Buffered Saline) and add it to the same conical tube.
-
Gently detach adherent cells using a non-enzymatic cell dissociation buffer or trypsin. Neutralize trypsin if used.
-
Combine the detached cells with the medium in the conical tube.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.[11]
-
-
Staining:
-
Discard the supernatant and gently resuspend the cell pellet in 1 mL of cold 1X Binding Buffer.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL in 1X Binding Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of a fluorescently labeled Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) solution.[11]
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately on a flow cytometer.
-
Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Protocol 2: Caspase-3/7 Activity Assay (Luminescent Plate-Based)
-
Cell Seeding:
-
Seed cells in a white-walled, 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with this compound, vehicle control, and a positive control (e.g., staurosporine) for the desired duration.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.[16]
-
-
Measurement:
-
Measure the luminescence of each sample using a plate-reading luminometer.
-
The luminescence signal is proportional to the amount of active caspase-3/7.
-
Protocol 3: Western Blot for Key Apoptotic Proteins
-
Sample Preparation:
-
Treat and harvest cells as described in the Annexin V protocol.
-
Wash the cell pellet with cold PBS.
-
Lyse the cells in RIPA buffer (or other suitable lysis buffer) containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Verify transfer efficiency using Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, Cytochrome c, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL (Enhanced Chemiluminescence) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. Analyze band intensities relative to the loading control.
-
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 6. CASPASE CONTROL: PROTAGONISTS OF CANCER CELL APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-activity relationship studies on Bax activator SMBA1 for the treatment of ER-positive and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Refinement of CYD-4-61 Delivery Methods for Preclinical Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the Bax activator, CYD-4-61, in preclinical animal models. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule Bax activator. It induces apoptosis by directly binding to the pro-apoptotic protein Bax, triggering a conformational change. This activation leads to the translocation of Bax to the mitochondria, where it oligomerizes and forms pores in the outer mitochondrial membrane. This permeabilization results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately leading to caspase activation and programmed cell death.[1]
Q2: Which preclinical animal models are suitable for this compound studies?
A2: Based on available literature, mouse xenograft models are commonly used to evaluate the in vivo efficacy of this compound.[2][3] Specifically, human breast cancer cell lines, such as MDA-MB-231 (triple-negative) and MCF-7 (ER-positive), have been successfully used to establish subcutaneous tumors in immunocompromised mice (e.g., nude or NSG mice).[4][5][6][7] The choice of model will depend on the specific research question and the cancer type being investigated.
Q3: What is the recommended route of administration for this compound in mice?
A3: Intraperitoneal (IP) injection is a commonly reported route of administration for Bax activators in preclinical mouse models.[2][8] This route allows for systemic delivery of the compound.
Q4: How should this compound be formulated for in vivo administration?
A4: this compound is a small molecule that may have limited aqueous solubility. Therefore, a suitable vehicle is required for its formulation. While a specific formulation for this compound is not detailed in the available literature, a common approach for poorly soluble compounds is to use a co-solvent system. A typical vehicle could be a mixture of DMSO and PEG400, further diluted in saline or corn oil. It is crucial to perform solubility and stability tests to determine the optimal vehicle for your specific batch of this compound.
Troubleshooting Guides
Problem 1: Poor Solubility and Precipitation of this compound in Formulation
-
Possible Cause: this compound may have low solubility in the chosen vehicle, leading to precipitation upon preparation or administration.
-
Troubleshooting Steps:
-
Optimize Vehicle Composition: Systematically test different ratios of co-solvents (e.g., DMSO, PEG400, ethanol) and suspending agents (e.g., Tween 80, Cremophor EL). See Table 1 for a list of common vehicles for poorly soluble compounds.
-
Sonication: Use a bath sonicator to aid in the dissolution of the compound in the vehicle.
-
pH Adjustment: If the compound's solubility is pH-dependent, consider adjusting the pH of the vehicle. However, ensure the final pH is physiologically compatible for the animal model.
-
Prepare Fresh Formulations: Prepare the formulation immediately before administration to minimize the risk of precipitation over time.
-
Conduct a Solubility Assessment: Before starting in vivo studies, perform a small-scale solubility test with your specific batch of this compound in various vehicles to determine the optimal formulation.
-
Problem 2: Adverse Events or Toxicity in Animal Models Post-Injection
-
Possible Cause: The observed toxicity could be due to the vehicle, the concentration of the compound, or the injection procedure itself.
-
Troubleshooting Steps:
-
Vehicle Toxicity: Administer the vehicle alone to a control group of animals to assess its tolerability. If the vehicle causes adverse effects, consider alternative formulations.
-
Dose-Response Study: Conduct a pilot study with a range of this compound concentrations to determine the maximum tolerated dose (MTD).
-
Injection Technique: Ensure proper intraperitoneal injection technique to avoid accidental injection into organs, which can cause distress and toxicity. Refer to the experimental protocols section for detailed instructions.
-
Monitor Animal Health: Closely monitor the animals for signs of distress, weight loss, or changes in behavior after injection.
-
Problem 3: Lack of In Vivo Efficacy
-
Possible Cause: The lack of a therapeutic effect could be due to issues with the formulation, administration, or the compound's stability.
-
Troubleshooting Steps:
-
Confirm Formulation Stability: Assess the stability of the this compound formulation over the duration of the experiment.[9][10][11][12] An unstable formulation can lead to a lower effective dose being administered.
-
Verify Compound Activity: Before starting in vivo experiments, confirm the biological activity of your batch of this compound in vitro using relevant cancer cell lines.
-
Pharmacokinetic (PK) Analysis: If possible, conduct a pilot PK study to determine the bioavailability and exposure of this compound in the animal model. This can help to ensure that therapeutic concentrations are being reached in the plasma and tumor tissue.
-
Review Dosing Regimen: The dose and frequency of administration may need to be optimized. Consider increasing the dose or the frequency of injections based on tolerability and any available PK data.
-
Data Presentation
Table 1: Common Vehicles for In Vivo Delivery of Poorly Soluble Compounds
| Vehicle Composition | Route of Administration | Advantages | Disadvantages |
| 10% DMSO, 40% PEG400, 50% Saline | IP, IV | Good for many small molecules, allows for sterile filtration | Can cause hemolysis at high concentrations |
| 5% DMSO, 95% Corn Oil | IP, SC, Oral | Suitable for lipophilic compounds, slow release | Not suitable for IV, can be variable in absorption |
| 20% Captisol® (Sulfobutylether-β-cyclodextrin) in Saline | IP, IV | Increases solubility of many compounds, generally well-tolerated | Can alter the pharmacokinetics of the compound |
| 0.5% Carboxymethylcellulose (CMC) in Water | Oral, IP (as suspension) | Good for oral gavage, can improve suspension stability | Not a true solution, may have variable absorption |
| 10% Tween 80 in Saline | IP, IV | Surfactant that can improve solubility and stability | Can cause hypersensitivity reactions in some cases |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (Proposed)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and the number of animals to be dosed.
-
Dissolve this compound in DMSO: In a sterile microcentrifuge tube, add the calculated amount of this compound powder. Add the required volume of DMSO and vortex until the compound is completely dissolved. Gentle warming (to 37°C) and sonication may be used to aid dissolution.
-
Add PEG400: To the DMSO solution, add the calculated volume of PEG400 and vortex thoroughly to ensure a homogenous mixture.
-
Add Saline: Slowly add the sterile saline to the DMSO/PEG400 mixture while vortexing. Note: Add the saline dropwise to prevent precipitation of the compound.
-
Final Formulation: The final formulation (e.g., 10% DMSO, 40% PEG400, 50% Saline) should be a clear solution.
-
Sterile Filtration (Optional): If required for the experimental design, the final formulation can be sterile-filtered through a 0.22 µm syringe filter. Ensure the filter is compatible with the solvent mixture.
-
Storage: Prepare the formulation fresh on the day of use. If short-term storage is necessary, store protected from light at 4°C and visually inspect for any precipitation before use. Conduct a stability study to validate storage conditions.
Protocol 2: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL) with a 27-30 gauge needle
-
70% ethanol (B145695) for disinfection
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Locate Injection Site: The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Disinfect the Site: Swab the injection site with 70% ethanol.
-
Needle Insertion: Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate: Gently pull back the plunger to ensure that no fluid (e.g., urine, blood, or intestinal contents) enters the syringe. If fluid is aspirated, discard the syringe and re-prepare for injection at a different site.
-
Inject: Slowly and steadily inject the calculated volume of the this compound formulation. The maximum recommended injection volume for a mouse is 10 mL/kg.
-
Withdraw Needle: Withdraw the needle and return the mouse to its cage.
-
Monitor: Observe the mouse for any signs of distress or adverse reactions immediately after the injection and at regular intervals.
Mandatory Visualization
Caption: this compound directly activates Bax, initiating the intrinsic apoptotic pathway.
Caption: Workflow for in vivo evaluation of this compound in preclinical models.
References
- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Image-guided radiotherapy in an orthotopic mouse model of rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 10. Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison of Bax Activators: The Enhanced Efficacy of CYD-4-61 Over SMBA1
In the landscape of targeted cancer therapy, direct activation of the pro-apoptotic protein Bax presents a promising strategy to induce cancer cell death. Small molecule Bax activators, such as SMBA1 and its more recent derivative, CYD-4-61, have emerged as key players in this field. This guide provides a comprehensive comparison of the efficacy of this compound and SMBA1, supported by experimental data, to inform researchers and drug development professionals.
Superior Anti-Proliferative Activity of this compound
This compound, a structurally optimized analog of SMBA1, demonstrates significantly enhanced anti-proliferative activity against breast cancer cell lines. Comparative studies have shown that this compound is substantially more potent than its predecessor in both estrogen receptor-positive (ER-positive) and triple-negative breast cancer (TNBC) cells.
| Compound | Cell Line | IC50 (µM) |
| This compound | MDA-MB-231 (TNBC) | 0.07 |
| SMBA1 | MDA-MB-231 (TNBC) | >10 |
| This compound | MCF-7 (ER-positive) | 0.06 |
| SMBA1 | MCF-7 (ER-positive) | >10 |
Mechanism of Action: Direct Bax Activation and Apoptosis Induction
Both this compound and SMBA1 function by directly binding to and activating the Bax protein, a key mediator of the intrinsic apoptotic pathway. This activation leads to a cascade of events culminating in programmed cell death.
Signaling Pathway of Bax Activation by this compound and SMBA1
Experimental evidence from Western blot analysis confirms that treatment with this compound leads to a significant increase in the levels of key apoptotic markers, including cleaved PARP and cleaved caspase-3, and a release of cytochrome c from the mitochondria into the cytosol.
In Vivo Antitumor Efficacy
The superior in vitro activity of this compound translates to enhanced antitumor efficacy in vivo. In xenograft models using MDA-MB-231 triple-negative breast cancer cells, this compound demonstrated a more potent tumor growth inhibition compared to SMBA1.
| Treatment | Dose | Tumor Growth Inhibition |
| This compound | 2.5 mg/kg | Significant |
| SMBA1 | Not specified in direct comparison | Less effective than this compound |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and SMBA1.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and SMBA1 in breast cancer cell lines.
Protocol:
-
Cell Seeding: MDA-MB-231 and MCF-7 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells were treated with various concentrations of this compound or SMBA1 (typically ranging from 0.01 to 100 µM) for 72 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves using appropriate software.
Western Blot Analysis
Objective: To assess the effect of this compound on the expression of key apoptotic proteins.
Protocol:
-
Cell Lysis: MDA-MB-231 cells were treated with this compound (e.g., 1 µM) for various time points (e.g., 0, 6, 12, 24 hours). After treatment, cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against Bax, cytochrome c, cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin).
-
Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Protocol:
-
Animal Model: Female athymic nude mice (4-6 weeks old) were used.
-
Tumor Cell Implantation: 5 x 10^6 MDA-MB-231 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel were subcutaneously injected into the flank of each mouse.
-
Treatment: When the tumors reached a palpable size (approximately 100-150 mm³), the mice were randomized into treatment and control groups. This compound was administered intraperitoneally at a dose of 2.5 mg/kg daily for a specified period (e.g., 21 days). The control group received the vehicle.
-
Tumor Measurement: Tumor volume was measured every 2-3 days using calipers and calculated using the formula: (length × width²)/2.
-
Data Analysis: Tumor growth curves were plotted, and the tumor growth inhibition was calculated at the end of the study.
Experimental Workflow for In Vivo Xenograft Study
Conclusion
The available data strongly indicates that this compound is a more efficacious Bax activator than its parent compound, SMBA1. Its significantly lower IC50 values in breast cancer cell lines and superior in vivo tumor growth inhibition highlight its potential as a promising candidate for further preclinical and clinical development in cancer therapy. The detailed experimental protocols provided herein offer a foundation for researchers to independently validate and build upon these findings.
A Preclinical Showdown: The Novel Bax Activator CYD-4-61 Versus Standard Chemotherapy in Triple-Negative Breast Cancer Models
For Immediate Release: A comprehensive analysis of preclinical data reveals the promising anti-cancer activity of CYD-4-61, a novel Bax activator, in triple-negative breast cancer (TNBC) models. This guide offers a comparative overview of this compound and standard-of-care chemotherapies, providing researchers, scientists, and drug development professionals with essential data to inform future research and therapeutic strategies.
Triple-negative breast cancer presents a formidable clinical challenge due to its aggressive nature and the absence of targeted therapies. Standard treatment regimens often rely on cytotoxic chemotherapy, which can be associated with significant side effects and the development of resistance. This compound emerges as a potential therapeutic alternative by directly activating the pro-apoptotic protein Bax, offering a targeted approach to inducing cancer cell death.
Comparative Efficacy Data
The following tables summarize the available preclinical data for this compound and standard chemotherapy agents in TNBC models. It is important to note that the data are compiled from different studies, and experimental conditions may vary.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) reflects the potency of a compound in inhibiting cell proliferation.
| Compound | Cell Line | IC50 |
| This compound | MDA-MB-231 | 0.07 µM[1] |
| Carboplatin (B1684641) | MDA-MB-231 | Varies (e.g., ~35 µM for parental cells)[2] |
| Doxorubicin | MDA-MB-231 | Not explicitly stated in the provided search results |
| Paclitaxel (B517696) | MDA-MB-231 | Varies (e.g., ~8.1 nM in combination studies)[3] |
In Vivo Efficacy
Tumor growth inhibition and survival are key measures of a compound's effectiveness in animal models.
| Compound | Animal Model | Key Efficacy Endpoint |
| This compound | MDA-MB-231 Xenograft | 55% tumor growth inhibition at 2.5 mg/kg/day[4] |
| Doxorubicin | MDA-MB-231 Xenograft | Median tumor growth delay of 42 days (vs. 25 days for control)[5][6] |
| Paclitaxel | TNBC Xenograft | Significantly enhanced antitumor activity and prolonged survival in metronomic chemotherapy settings[7][8] |
| Carboplatin | BRCA-mutant TNBC Intracranial Model | Significantly improved survival compared to control[9] |
Mechanisms of Action: A Tale of Two Strategies
This compound and standard chemotherapies employ fundamentally different approaches to eliminate cancer cells.
This compound: Precision Apoptosis Induction
This compound acts as a direct activator of the Bax protein.[1][4][10] Bax is a crucial mediator of the intrinsic apoptotic pathway. In its inactive state, Bax resides in the cytosol. Upon activation, it translocates to the mitochondria, where it oligomerizes and forms pores in the outer mitochondrial membrane. This leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately triggering a caspase cascade and programmed cell death (apoptosis).
Standard Chemotherapy: Broad Cytotoxicity
Standard chemotherapeutic agents used in TNBC, such as doxorubicin, paclitaxel, and carboplatin, exert their effects through broader cytotoxic mechanisms.
-
Doxorubicin (Anthracycline): Intercalates into DNA, interfering with DNA replication and transcription, and inhibits the enzyme topoisomerase II, leading to DNA strand breaks.
-
Paclitaxel (Taxane): Promotes the assembly of microtubules from tubulin dimers and stabilizes microtubules by preventing depolymerization. This disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest and apoptosis.
-
Carboplatin (Platinum-based): An alkylating-like agent that forms covalent bonds with DNA, leading to the formation of DNA adducts. This interferes with DNA replication and repair, ultimately inducing cell death.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.
This compound In Vivo Efficacy Study
-
Animal Model: Nude mice bearing MDA-MB-231 tumor xenografts.[1]
-
Treatment: this compound was administered at a dose of 2.5 mg/kg via intraperitoneal injection once daily for 7 days.[4]
-
Endpoint: Tumor growth was monitored, and the inhibition rate was calculated at the end of the study.[4]
Standard Chemotherapy In Vivo Efficacy Studies (Representative Examples)
-
Doxorubicin:
-
Animal Model: Athymic female mice with MDA-MB-231 breast carcinoma xenografts.[5][6]
-
Treatment: Doxorubicin administered to the "doxorubicin-only" group. Specific dosage and schedule were not detailed in the provided search results.
-
Endpoint: Tumor growth delay was measured as the time for tumors to reach a specific volume.[5][6]
-
-
Carboplatin:
In Vitro Cell Viability Assay (General Protocol)
-
Cell Lines: TNBC cell lines such as MDA-MB-231 are commonly used.
-
Procedure: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
Analysis: Cell viability is assessed using assays such as MTT or methylene (B1212753) blue proliferation assays. The IC50 value is then determined from the dose-response curve.[2][11]
Concluding Remarks
The preclinical data presented herein highlight the potential of this compound as a novel therapeutic agent for triple-negative breast cancer. Its targeted mechanism of action, centered on the activation of the pro-apoptotic protein Bax, offers a distinct advantage over the broad-spectrum cytotoxicity of standard chemotherapies. While direct comparative studies are needed to definitively establish its superiority, the initial findings are encouraging and warrant further investigation. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for the scientific community to build upon this promising research.
References
- 1. Structure-activity relationship studies on Bax activator SMBA1 for the treatment of ER-positive and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wnt/β-Catenin Inhibition Disrupts Carboplatin Resistance in Isogenic Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABTL0812 enhances antitumor effect of paclitaxel and reverts chemoresistance in triple‐negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Bax激活剂 | CAS 1425944-33-7 | 美国InvivoChem [invivochem.cn]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Enhanced Paclitaxel Efficacy to Suppress Triple-Negative Breast Cancer Progression Using Metronomic Chemotherapy with a Controlled Release System of Electrospun Poly-d-l-Lactide-Co-Glycolide (PLGA) Nanofibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced Paclitaxel Efficacy to Suppress Triple-Negative Breast Cancer Progression Using Metronomic Chemotherapy with a Controlled Release System of Electrospun Poly-d-l-Lactide-Co-Glycolide (PLGA) Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of carboplatin alone and in combination with ABT888 in intracranial murine models of BRCA-mutated and BRCA-wild-type triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Bax激活剂 | MCE [medchemexpress.cn]
- 11. Potentiation of carboplatin-mediated DNA damage by the Mdm2 modulator Nutlin-3a in a humanized orthotopic breast-to-lung metastatic model - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Efficacy of CYD-4-61: A Comparative Guide Using Bax Knockout Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental approaches to validate the on-target effects of the Bax activator, CYD-4-61. By leveraging Bax knockout cell lines, we can definitively ascertain the Bax-dependency of this compound-induced apoptosis.
This compound is a potent small molecule activator of the pro-apoptotic protein Bax, a key regulator of the intrinsic apoptotic pathway.[1][2] Activation of Bax leads to the permeabilization of the mitochondrial outer membrane, subsequent release of cytochrome c, and the activation of caspases, ultimately resulting in programmed cell death.[1] To rigorously validate that the cytotoxic effects of this compound are mediated directly through Bax, experiments utilizing cell lines genetically deficient in Bax (Bax knockout) are essential. This guide outlines the experimental framework for such validation, provides comparative data from similar Bax activators, and details the necessary protocols.
Comparative Analysis of Bax Activators
While direct experimental data on this compound in Bax knockout cell lines is not yet publicly available, the expected outcomes can be inferred from studies on analogous Bax-activating compounds. The following table summarizes the performance of this compound in wild-type cancer cell lines and presents data from other Bax activators in both wild-type and Bax knockout models, offering a clear comparison.
| Compound | Cell Line | IC50 (µM) | Key Findings | Reference |
| This compound | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.07 | Potent anti-proliferative activity. Induces apoptosis through Bax activation and cytochrome c release. | [1] |
| This compound | MCF-7 (ER-Positive Breast Cancer) | 0.06 | Demonstrates high potency in ER-positive breast cancer cells. | [1] |
| SMBA1 | MDA-MB-231 | >10 | Parent compound for this compound with lower potency. | [1] |
| Compound 106 | HCT116 (Human Colon Carcinoma) | ~5 | Induces apoptosis in a Bax-dependent manner. | [3] |
| Compound 106 | HCT116 Bax-/- | >50 | Cytotoxicity is significantly reduced in the absence of Bax, confirming on-target effect. | [3] |
| CYD-2-11 | A549 (Lung Cancer) | ~1 | A potent Bax activator that directly induces Bax oligomerization. | [4] |
| GL0388 | MDA-MB-231 | Submicromolar | A derivative of this compound with improved safety and efficacy. | [5] |
Experimental Validation Workflow
A typical workflow to validate the on-target effects of this compound using Bax knockout cell lines would involve a series of comparative assays.
Signaling Pathway of this compound-Induced Apoptosis
This compound is designed to directly activate Bax, bypassing the need for upstream BH3-only proteins. This activation leads to a conformational change in Bax, its translocation to the mitochondria, and the formation of pores in the outer mitochondrial membrane.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Wild-type and Bax knockout cell lines
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed wild-type and Bax knockout cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Apoptotic Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
Materials:
-
Wild-type and Bax knockout cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed wild-type and Bax knockout cells in 6-well plates and treat with this compound (and a vehicle control) for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
By following this guide, researchers can effectively validate the on-target effects of this compound and objectively compare its performance against other Bax activators, thereby providing robust, data-driven support for its mechanism of action.
References
- 1. Structure-activity relationship studies on Bax activator SMBA1 for the treatment of ER-positive and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of the Proapoptotic Bcl-2 Protein Bax by a Small Molecule Induces Tumor Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Further lead optimization on Bax activators: Design, synthesis and pharmacological evaluation of 2-fluoro-fluorene derivatives for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CYD-4-61's Apoptotic Induction in Different Breast Cancer Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel Bax activator, CYD-4-61, and its efficacy in inducing apoptosis across different breast cancer subtypes. While comprehensive comparative data for this compound across all major subtypes is still emerging, this document synthesizes the currently available information on its activity and compares it with other relevant Bax activators. This guide also provides detailed experimental protocols for key assays used to evaluate apoptosis-inducing compounds.
Introduction to this compound: A Promising Bax Activator
This compound is a potent small molecule that has been identified as a direct activator of the pro-apoptotic protein Bax.[1][2] Bax plays a crucial role in the intrinsic pathway of apoptosis by permeabilizing the outer mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in programmed cell death.[1][3] In many cancers, the function of Bax is suppressed, contributing to tumor cell survival and resistance to therapy.[2][3] By directly activating Bax, this compound represents a promising therapeutic strategy to overcome this resistance and selectively eliminate cancer cells.
The Importance of Subtype-Specific Analysis in Breast Cancer
Breast cancer is a heterogeneous disease, broadly classified into four major molecular subtypes: luminal A, luminal B, HER2-positive, and triple-negative breast cancer (TNBC).[4][5] These subtypes are defined by the expression of the estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2), and they exhibit distinct clinical behaviors and responses to therapy.[4][6] Therefore, a thorough evaluation of any new therapeutic agent across these different subtypes is critical to identify the patient populations most likely to benefit.
Comparative Analysis of Apoptotic Induction
Currently, published data on this compound primarily focuses on its activity in an ER-positive (MCF-7, often representing luminal A) and a triple-negative (MDA-MB-231) breast cancer cell line. A direct, side-by-side comparison of this compound's apoptotic induction across a broader panel of cell lines representing luminal A, luminal B, and HER2-positive subtypes in a single study is not yet available in the public domain.
Data Presentation: In Vitro Efficacy of Bax Activators
The following table summarizes the available 50% inhibitory concentration (IC50) values for this compound and other related Bax activators in various breast cancer cell lines. This data provides a snapshot of their relative potencies.
| Compound | Breast Cancer Subtype | Cell Line | IC50 (µM) |
| This compound | Triple-Negative | MDA-MB-231 | 0.07 [2] |
| Luminal A (ER+) | MCF-7 | 0.06 [2] | |
| SMBA1 | Triple-Negative | MDA-MB-231 | - |
| Luminal A (ER+) | MCF-7 | - | |
| CYD-2-11 | Triple-Negative | MDA-MB-231 | 3.22 |
| Luminal A (ER+) | MCF-7 | 3.81 | |
| GL0385 | Triple-Negative | MDA-MB-231, MDA-MB-468, BT549 | Data not quantified[1][2][7] |
| Luminal A (ER+) | MCF-7 | Data not quantified[1][2][7] | |
| HER2+ | MDA-MB-453, MDA-MB-361 | Data not quantified[1][2][7] | |
| GL0388 | Triple-Negative | MDA-MB-231, MDA-MB-468, BT549 | Data not quantified[1][2][7] |
| Luminal A (ER+) | MCF-7 | Data not quantified[1][2][7] | |
| HER2+ | MDA-MB-453, MDA-MB-361 | Data not quantified[1][2][7] |
Note: The IC50 values for SMBA1, GL0385, and GL0388 are not explicitly provided in the available abstracts, though their activity is mentioned. Further research is needed to establish a complete comparative profile.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the apoptotic effects of compounds like this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression of key proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Cytochrome c, cleaved Caspase-3, and cleaved PARP-1 overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Mandatory Visualization
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound is a potent Bax activator that effectively induces apoptosis in ER-positive and triple-negative breast cancer cell lines.[1][2] Its direct mechanism of action holds significant promise for overcoming resistance to conventional therapies. However, the current body of literature lacks a comprehensive comparative analysis of its efficacy across all major breast cancer subtypes, including luminal B and HER2-positive cancers.
Future research should focus on:
-
Head-to-head comparison: Evaluating the apoptotic induction of this compound in a panel of cell lines representing luminal A, luminal B, HER2-positive, and various triple-negative subtypes.
-
Quantitative analysis: Performing detailed dose-response and time-course studies to quantify the extent of apoptosis in each subtype.
-
In vivo studies: Conducting animal studies using xenograft models of different breast cancer subtypes to validate the in vitro findings.
-
Combination therapies: Investigating the synergistic potential of this compound with existing targeted therapies and chemotherapies for each subtype.
A more complete understanding of the subtype-specific efficacy of this compound will be crucial for its clinical development and for identifying the patient populations who are most likely to respond to this novel therapeutic agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subtypes of Breast Cancer - Breast Cancer - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. breastcancer.org [breastcancer.org]
- 6. komen.org [komen.org]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison for Researchers: CYD-4-61 and Bcl-2 Inhibitors in Combination Therapy
A New Frontier in Apoptosis-Targeting Cancer Therapy
The evasion of apoptosis, or programmed cell death, is a hallmark of cancer. Two promising therapeutic strategies that aim to restore this crucial process are the direct activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins. This guide provides a head-to-head comparison of CYD-4-61, a novel Bax activator, and the established class of Bcl-2 inhibitors, exploring their potential in combination therapy for researchers, scientists, and drug development professionals.
While direct experimental data on the combination of this compound and Bcl-2 inhibitors is not yet available, this guide will delve into their individual mechanisms of action, present available preclinical and clinical data, and propose a strong rationale for their synergistic use.
Mechanisms of Action: A Two-Pronged Attack on Cancer Cell Survival
This compound and Bcl-2 inhibitors target the intrinsic apoptotic pathway, but at different key points. Understanding these distinct mechanisms is crucial to appreciating their potential synergy.
This compound: A Direct Activator of the "Executioner" Protein Bax
This compound is a potent small molecule that directly activates Bax, a central "executioner" protein in the Bcl-2 family.[1] In healthy cells, Bax is largely inactive. Upon receiving apoptotic signals, Bax undergoes a conformational change, oligomerizes, and inserts into the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation, culminating in apoptosis.[1] this compound bypasses the need for upstream signals by directly inducing this activation of Bax.[1][2]
Bcl-2 Inhibitors: Unleashing the Pro-Apoptotic Machinery
Bcl-2 inhibitors, such as the FDA-approved drug Venetoclax, function by targeting and neutralizing anti-apoptotic Bcl-2 family proteins.[3][4] In many cancers, these anti-apoptotic proteins are overexpressed, sequestering pro-apoptotic proteins like Bim and preventing them from activating Bax and Bak.[5][6] By binding to the BH3-mimetic groove of Bcl-2, these inhibitors release the pro-apoptotic proteins, which can then activate Bax and Bak, leading to apoptosis.[7]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Structure-activity relationship studies on Bax activator SMBA1 for the treatment of ER-positive and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCL2 Inhibitors: What's the Latest Research? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 5. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational Strategies for Combining Bcl-2 Inhibition with Targeted Drugs for Anti-Tumor Synergy [cancertreatmentjournal.com]
- 7. What are BCL2 gene inhibitors and how do they work? [synapse.patsnap.com]
Cross-validation of CYD-4-61's Mechanism of Action Using Orthogonal Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Bax activator CYD-4-61 with its alternatives, supported by experimental data. It details the methodologies for key experiments and visualizes the underlying biological pathways and workflows to facilitate a comprehensive understanding of its mechanism of action and cross-validation.
Executive Summary
This compound is a potent and selective small molecule activator of the pro-apoptotic protein Bax. It has demonstrated significant anti-proliferative activity in breast cancer cell lines, particularly in triple-negative (MDA-MB-231) and estrogen receptor-positive (MCF-7) subtypes. The primary mechanism of action involves direct binding to Bax, inducing a conformational change that leads to its mitochondrial translocation, oligomerization, and subsequent initiation of the intrinsic apoptotic cascade. This guide cross-validates this mechanism through a series of orthogonal assays and compares its performance with its lead compound SMBA1, and another analog, CYD-2-11.
Data Presentation
The following table summarizes the in vitro efficacy of this compound and its analogs against various breast cancer cell lines.
| Compound | MDA-MB-231 IC50 (µM) | MCF-7 IC50 (µM) | T47D IC50 (µM) | MDA-MB-468 IC50 (µM) | MCF-10A IC50 (µM) |
| This compound | 0.07 [1] | 0.06 [1] | - | - | - |
| CYD-2-11 | 3.22[1][2] | 3.81[1][2] | 4.37[2] | 9.47[2] | 8.73[2] |
| SMBA1 | >10 | >10 | - | - | - |
IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50%. A lower IC50 value indicates higher potency. MCF-10A is a non-tumorigenic breast epithelial cell line used as a control for cytotoxicity.
Signaling Pathway of this compound Induced Apoptosis
The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to programmed cell death.
Caption: this compound binds to inactive Bax, inducing its activation, mitochondrial translocation, and pore formation, leading to the release of cytochrome c and subsequent caspase-mediated apoptosis.
Experimental Protocols
To validate the mechanism of action of this compound, a series of orthogonal assays are employed. These assays provide independent lines of evidence for the key events in the apoptotic pathway.
Western Blot for Apoptosis Markers
Objective: To detect changes in the expression and cleavage of key apoptotic proteins.
Methodology:
-
Cell Lysis: Treat breast cancer cells (e.g., MDA-MB-231, MCF-7) with varying concentrations of this compound for 24-48 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 10-15% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: anti-Bax, anti-phospho-Bax (S184), anti-cytochrome c, anti-cleaved PARP, and anti-cleaved Caspase-3.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect chemiluminescence using an imaging system.
Orthogonal Assay Workflow
The following diagram illustrates the workflow for the cross-validation of this compound's mechanism of action using orthogonal assays.
Caption: A workflow depicting the use of multiple orthogonal assays to confirm the apoptotic mechanism of action of this compound.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with this compound as described above. Harvest both adherent and floating cells.
-
Staining: Wash cells with cold PBS and resuspend in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[3][4]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[5]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1)
Objective: To detect the disruption of the mitochondrial membrane potential, an early event in apoptosis.
Methodology:
-
Cell Plating and Treatment: Plate cells in a 96-well plate or on coverslips and treat with this compound.
-
JC-1 Staining: Remove the culture medium and incubate cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.[6][7]
-
Washing: Wash cells with assay buffer.
-
Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[6][8]
Cytochrome c Release Assay from Isolated Mitochondria
Objective: To directly measure the release of cytochrome c from mitochondria into the cytosol.
Methodology:
-
Mitochondria Isolation: Treat cells with this compound. Harvest cells and homogenize them in an ice-cold mitochondria isolation buffer.[9][10]
-
Fractionation: Separate the mitochondrial and cytosolic fractions by differential centrifugation.[9][10]
-
Western Blot Analysis: Perform Western blotting on both the cytosolic and mitochondrial fractions. Probe the membranes with an anti-cytochrome c antibody. An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates its release.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.
Methodology:
-
Cell Fixation and Permeabilization: Fix cells treated with this compound with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.[11]
-
TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing TdT and fluorescently labeled dUTP for 60 minutes at 37°C in a humidified chamber.[11][12]
-
Staining and Visualization: Wash the cells and counterstain the nuclei with DAPI. Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright green or red fluorescence in the nucleus.[13][14]
Comparison with Alternatives
This compound was developed through the optimization of the lead compound SMBA1. Compared to SMBA1 and the intermediate compound CYD-2-11, this compound exhibits significantly improved potency against breast cancer cell lines.
Standard of Care:
-
Triple-Negative Breast Cancer (TNBC): The standard of care for early-stage TNBC typically involves a combination of chemotherapy (anthracyclines and taxanes) and immunotherapy (e.g., pembrolizumab), followed by surgery and potentially radiation.[11][14][15]
-
ER-Positive Breast Cancer: For ER-positive breast cancer, endocrine therapies such as tamoxifen (B1202) or aromatase inhibitors are the standard of care.[12][13] More recently, CDK4/6 inhibitors in combination with endocrine therapy have become a new standard.
While direct comparative clinical data is not yet available, the potent and targeted mechanism of this compound offers a promising alternative or complementary approach, particularly for resistant tumors where conventional therapies may be less effective.
Logical Relationship for Cross-Validation
The following diagram illustrates the logical flow of how the different assays collectively support the proposed mechanism of action of this compound.
Caption: The logical framework demonstrating how evidence from multiple assays converges to validate the apoptotic mechanism of this compound.
References
- 1. abcam.cn [abcam.cn]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. kumc.edu [kumc.edu]
- 6. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 10. merckmillipore.com [merckmillipore.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Video: The TUNEL Assay [jove.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Navigating the Apoptotic Pathway: A Comparative Safety Analysis of the Bax Activator CYD-4-61 and Its Next-Generation Analogs
For drug development professionals, researchers, and scientists, the quest for potent and selective anti-cancer therapeutics is a paramount objective. Direct activation of the pro-apoptotic protein Bax has emerged as a promising strategy to induce cancer cell death. CYD-4-61, a potent Bax activator, has demonstrated significant anti-proliferative activity in breast cancer models. However, concerns regarding its therapeutic window have spurred the development of structural analogues with improved safety profiles. This guide provides a comprehensive comparison of the safety profiles of this compound and its key structural analogues, supported by available experimental data, to inform ongoing and future drug development efforts.
Executive Summary
This compound is a small molecule that has shown high efficacy in killing breast cancer cells by directly activating the pro-apoptotic protein Bax. However, its development has been tempered by potential toxicity. This has led to the creation of structural analogues, such as CYD-2-11 and the more recent 2-fluoro-fluorene derivative GL0388 (also known as compound 22d), which are designed to retain anti-cancer activity while exhibiting a greater safety margin. This comparison reveals that while this compound is highly potent against cancer cells, its analogues, particularly GL0388, demonstrate a significantly improved selectivity for cancer cells over normal cells, a critical attribute for a therapeutic candidate.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The in vitro cytotoxicity of this compound and its analogues has been evaluated against various human breast cancer cell lines and, importantly, against the non-tumorigenic human breast epithelial cell line, MCF-10A, to assess their therapeutic index. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key metric in these evaluations.
| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) vs. MDA-MB-231 |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | 0.07[1] | - |
| MCF-7 | ER-Positive Breast Cancer | 0.06[1] | - | |
| MCF-10A | Normal Breast Epithelial | Data Not Available | - | |
| CYD-2-11 | MDA-MB-231 | Triple-Negative Breast Cancer | 3.22[2] | 2.71 |
| MCF-7 | ER-Positive Breast Cancer | 3.81[2] | - | |
| T47D | ER-Positive Breast Cancer | 4.37[2] | - | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 9.47[2] | - | |
| MCF-10A | Normal Breast Epithelial | 8.73[2] | - | |
| GL0388 (Cpd 22d) | Various Cancer Cell Lines | - | Submicromolar | - |
| MCF-10A | Normal Breast Epithelial | - | 5.8 - 10.7 |
Key Observations:
-
Potency: this compound exhibits high potency against both triple-negative (MDA-MB-231) and ER-positive (MCF-7) breast cancer cell lines, with IC50 values in the nanomolar range.[1]
-
Analogue Potency: The analogue CYD-2-11 is less potent than this compound, with IC50 values in the low micromolar range against the same cancer cell lines.[2]
-
Selectivity: A critical finding is the improved safety profile of the analogues. CYD-2-11 shows a selectivity index of 2.71 for the triple-negative breast cancer cell line MDA-MB-231 over the normal breast cell line MCF-10A (IC50 of 8.73 µM for MCF-10A vs. 3.22 µM for MDA-MB-231).[2] The newer analogue, GL0388, demonstrates an even more pronounced selectivity, with a reported 5.8 to 10.7-fold decreased activity against MCF-10A cells compared to various cancer cell lines. While the specific IC50 value for this compound against MCF-10A cells is not available in the reviewed literature, the drive to develop these analogues strongly suggests a narrower therapeutic window for the parent compound.
Mechanism of Action and Rationale for Analogue Development
The primary mechanism of action for this compound and its analogues is the direct activation of the Bax protein, a key regulator of the intrinsic apoptotic pathway.
Caption: Signaling pathway of this compound and its analogues inducing apoptosis.
The development of analogues was driven by the need to mitigate potential off-target toxicities associated with the chemical structure of this compound, particularly its nitro group, which can be a liability in drug development. The strategy involved bioisosteric replacement of the nitro group, leading to the creation of compounds like the 2-fluoro-fluorene derivative GL0388, with the aim of preserving the pharmacophore responsible for Bax activation while improving the overall safety profile.
In Vivo Efficacy and Safety Considerations
In vivo studies in mouse xenograft models have demonstrated the anti-tumor efficacy of this compound. A daily intraperitoneal injection of 2.5 mg/kg for 7 days resulted in a significant inhibition of triple-negative breast tumor growth.[1] Similarly, its analogue CYD-2-11 also showed tumor growth suppression in a MDA-MB-231 xenograft model.
Experimental Protocols
The following are generalized protocols for the key assays used to evaluate the safety and efficacy of Bax activators.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for a typical MTT cell viability assay.
Methodology:
-
Cell Seeding: Cells (e.g., MDA-MB-231, MCF-7, MCF-10A) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., this compound, CYD-2-11) for a specified period (typically 48-72 hours).
-
MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plates are incubated for a further 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated from the dose-response curve.
In Vivo Toxicology Assessment
A generalized protocol for an acute in vivo toxicity study in a rodent model.
Methodology:
-
Animal Model: Healthy mice or rats of a specific strain, age, and sex are used.
-
Dose Administration: The test compound is administered, typically via intravenous or intraperitoneal injection, at various dose levels to different groups of animals. A control group receives the vehicle.
-
Observation: Animals are closely monitored for a defined period (e.g., 14 days) for signs of toxicity, including changes in body weight, food and water consumption, behavior, and any adverse clinical signs.
-
Blood Analysis: At the end of the study, blood samples are collected for hematological and clinical chemistry analysis to assess organ function.
-
Histopathology: Major organs are harvested, weighed, and examined macroscopically and microscopically for any pathological changes.
-
Data Analysis: The no-observed-adverse-effect level (NOAEL) and, if possible, the LD50 (lethal dose for 50% of the animals) are determined.
Conclusion and Future Directions
The comparative analysis of this compound and its structural analogues underscores a critical principle in drug development: the optimization of a lead compound to enhance its therapeutic index. While this compound is a potent inducer of apoptosis in breast cancer cells, its potential for off-target toxicity has necessitated the design of safer alternatives. The development of analogues like CYD-2-11 and particularly GL0388, with their improved selectivity for cancer cells over normal cells, represents a significant step forward.
For researchers and drug development professionals, the focus should now be on a more comprehensive preclinical safety evaluation of the most promising analogues. This includes detailed in vivo toxicology studies to establish a safe dose range for potential clinical trials. Furthermore, a head-to-head comparison of the in vivo efficacy and toxicity of this compound and its leading analogues would provide definitive evidence of the improved safety profile. The journey from a potent lead compound to a safe and effective therapeutic is a challenging one, and the evolution of this compound and its analogues provides a compelling case study in rational drug design aimed at maximizing therapeutic benefit while minimizing harm.
References
A Comparative Guide to Gene Expression Changes Induced by Apoptosis Inducers: CYD-4-61, Etoposide, Staurosporine, and TNF-α
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the gene expression alterations induced by the novel Bax activator CYD-4-61 and other well-established apoptosis inducers: etoposide (B1684455), staurosporine, and Tumor Necrosis Factor-alpha (TNF-α). Due to the limited availability of public, comprehensive gene expression data for this compound, this guide focuses on a qualitative comparison of their mechanisms and signaling pathways, supplemented with illustrative data tables and detailed experimental protocols to facilitate future research in this area.
Introduction to Apoptosis Inducers
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and the elimination of damaged or cancerous cells. Pharmacological induction of apoptosis is a cornerstone of cancer therapy. The agents discussed in this guide induce apoptosis through distinct mechanisms, leading to varied gene expression profiles and cellular responses.
-
This compound: A novel small molecule activator of the pro-apoptotic protein Bax. By directly engaging Bax, this compound is designed to initiate the intrinsic apoptotic pathway, offering a targeted approach for cancer treatment.[1]
-
Etoposide: A topoisomerase II inhibitor that causes DNA strand breaks, leading to the activation of the DNA damage response and subsequent p53-mediated apoptosis.[2][3]
-
Staurosporine: A broad-spectrum protein kinase inhibitor that induces apoptosis through both intrinsic and extrinsic pathways, depending on the cellular context.[4][5][6]
-
TNF-α: A pro-inflammatory cytokine that can trigger both cell survival and apoptosis through its interaction with the TNF receptor 1 (TNFR1), initiating the extrinsic apoptosis pathway.[7][8]
Comparative Analysis of Apoptotic Signaling Pathways
The signaling cascades initiated by these inducers converge on the activation of caspases, the executioners of apoptosis, but their upstream regulation differs significantly.
This compound and the Intrinsic Apoptotic Pathway
As a direct Bax activator, this compound initiates the mitochondrial or intrinsic pathway of apoptosis.[1] Activated Bax oligomerizes at the outer mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This triggers the formation of the apoptosome and the activation of caspase-9, which in turn activates effector caspases like caspase-3.
Figure 1. this compound induced intrinsic apoptosis pathway.
Etoposide-Induced Apoptosis
Etoposide triggers both the intrinsic and, in some contexts, the extrinsic apoptotic pathways. DNA damage activates ATM and p53, which transcriptionally upregulates pro-apoptotic Bcl-2 family members like Bax and Puma, initiating the intrinsic pathway.[2][3] Etoposide can also induce the expression of Fas ligand (FasL), triggering the extrinsic pathway.[2]
Figure 2. Etoposide-induced apoptosis signaling.
Staurosporine-Induced Apoptosis
Staurosporine's broad kinase inhibition leads to the activation of both intrinsic and extrinsic apoptotic pathways. It can induce the release of cytochrome c from mitochondria and also activate caspase-8, a key initiator of the extrinsic pathway.[4][5]
Figure 3. Staurosporine-induced apoptosis pathways.
TNF-α-Induced Apoptosis
TNF-α primarily triggers the extrinsic pathway by binding to TNFR1. This leads to the recruitment of TRADD and FADD, forming the Death-Inducing Signaling Complex (DISC), which activates caspase-8.[7][8] Activated caspase-8 can then directly activate effector caspases or cleave Bid to tBid, which engages the intrinsic pathway.
Figure 4. TNF-α-induced extrinsic apoptosis pathway.
Gene Expression Changes: A Qualitative Comparison
While direct comparative quantitative data is limited, the distinct mechanisms of these inducers suggest differential impacts on gene expression.
Table 1: Illustrative Comparison of Expected Gene Expression Changes
| Gene Category | This compound (Bax Activator) | Etoposide | Staurosporine | TNF-α |
| DNA Damage Response | Minimal direct effect | Strongly Upregulated (e.g., GADD45A, p21) | Variable | Minimal direct effect |
| p53 Target Genes | Indirectly affected | Strongly Upregulated (e.g., BAX, PUMA, NOXA) | Variable | Indirectly affected |
| Intrinsic Apoptosis | Directly Activated | Upregulated (e.g., BAX, BAK) | Upregulated | Crosstalk via tBid |
| Extrinsic Apoptosis | Minimal direct effect | Upregulated (e.g., FAS, FASL) | Upregulated (e.g., FASL) | Directly Activated |
| Inflammatory Response | Minimal direct effect | Moderate induction | Moderate induction | Strongly Upregulated (e.g., IL-6, IL-8, NF-κB targets) |
| Cell Cycle Regulation | Downregulated (due to apoptosis) | Strongly Downregulated (e.g., Cyclins, CDKs) | Strongly Downregulated | Variable, can induce proliferation |
| Kinase Signaling | Minimal direct effect | Affected downstream of DNA damage | Broadly Altered | Activates NF-κB, JNK, p38 MAPK |
Note: This table is illustrative and based on the known mechanisms of action. Actual gene expression changes can vary significantly depending on the cell type, drug concentration, and exposure time.
Experimental Protocols for Gene Expression Analysis
To facilitate comparative studies, a standardized experimental workflow is crucial. Below are detailed, generalized protocols for RNA sequencing (RNA-Seq) and microarray analysis.
Experimental Workflow
Figure 5. Generalized experimental workflow.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Cell Line: Select a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Seed cells to achieve 70-80% confluency at the time of treatment. Treat cells with this compound, etoposide, staurosporine, or TNF-α at predetermined IC50 concentrations for various time points (e.g., 6, 12, 24 hours) to capture early and late gene expression changes. Include a vehicle-treated control group.
2. RNA Extraction and Quality Control:
-
Extraction: Isolate total RNA from treated and control cells using a TRIzol-based method or a commercial RNA isolation kit.
-
Quality Control: Assess RNA integrity and concentration using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer). Ensure RNA Integrity Number (RIN) is > 8.0.
3. RNA Sequencing (RNA-Seq) Protocol:
-
Library Preparation: Prepare sequencing libraries from 1 µg of total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (e.g., 20-30 million reads per sample).
4. Microarray Protocol:
-
cDNA Synthesis and Labeling: Synthesize first-strand cDNA from total RNA. For two-color arrays, label cDNA from treated samples with one fluorescent dye (e.g., Cy5) and control samples with another (e.g., Cy3).
-
Hybridization: Hybridize the labeled cDNA to a microarray chip containing probes for thousands of genes.
-
Scanning: Scan the microarray slide using a laser scanner to detect the fluorescence intensity for each probe.
5. Data Analysis:
-
RNA-Seq Data Analysis:
-
Quality Control: Use tools like FastQC to assess raw read quality.
-
Alignment: Align reads to a reference genome using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts.
-
Differential Expression: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) based on fold change and p-value thresholds.
-
-
Microarray Data Analysis:
-
Image Analysis: Extract raw intensity data from the scanned image.
-
Normalization: Normalize the data to remove technical variations (e.g., Loess normalization).
-
Differential Expression: Identify DEGs using statistical tests (e.g., t-test, LIMMA).
-
-
Downstream Analysis (for both platforms):
-
Functional Enrichment: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of DEGs to identify enriched biological processes and signaling pathways.
-
Visualization: Generate heatmaps and volcano plots to visualize the gene expression changes.
-
Conclusion
This compound, etoposide, staurosporine, and TNF-α represent a diverse set of apoptosis inducers with distinct mechanisms of action that are reflected in their downstream gene expression signatures. While this guide provides a qualitative framework for comparison, further research involving head-to-head transcriptomic analysis under standardized conditions is necessary to fully elucidate the nuanced differences in their effects on the cellular transcriptome. The provided protocols and diagrams serve as a foundation for designing and interpreting such studies, which will be invaluable for the development of more effective and targeted cancer therapies.
References
- 1. Structure-activity relationship studies on Bax activator SMBA1 for the treatment of ER-positive and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Independent Validation of CYD-4-61 Antiproliferative IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective overview of the published antiproliferative IC50 values for the Bax activator CYD-4-61. While direct independent validation of these specific values is not currently available in the public domain, this document summarizes the existing data, outlines the likely experimental protocols used for their determination, and presents the compound's mechanism of action.
Data Presentation: Published Antiproliferative IC50 Values of this compound
The following table summarizes the published half-maximal inhibitory concentration (IC50) values for this compound in two human breast cancer cell lines. These values represent the concentration of the compound required to inhibit the proliferation of 50% of the cancer cells in vitro.
| Cell Line | Cancer Type | Published IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.07 | [1] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 0.06 | [1] |
Note: As of the latest literature review, no studies from independent research groups replicating these specific IC50 values for this compound have been identified. The data presented originates from the initial discovery and characterization of the compound.
Experimental Protocols
The determination of IC50 values for antiproliferative compounds like this compound typically involves cell viability or proliferation assays. Based on standard laboratory practices, the following is a likely methodology.
Cell Proliferation Assay (e.g., MTT or similar colorimetric assays)
-
Cell Culture: Human breast cancer cell lines (MDA-MB-231 and MCF-7) are cultured in appropriate media and conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO2).
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified incubation period (e.g., 72 hours). Control wells receive vehicle (DMSO) only.
-
Viability Assessment: A cell viability reagent (e.g., MTT, XTT, or resazurin) is added to each well. This reagent is metabolically reduced by viable cells into a colored product.
-
Data Acquisition: The absorbance of the colored product is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control. The IC50 value is then calculated by fitting the data to a dose-response curve using non-linear regression analysis.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for determining IC50 values and the signaling pathway of this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of CYD-4-61: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like CYD-4-61 are paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a novel Bax activator with potential applications in cancer therapy. Adherence to these protocols is critical to mitigate risks associated with this potent research chemical.
This compound is a derivative of 2-nitro-fluorene and functions as an antineoplastic agent by activating the pro-apoptotic protein Bax, leading to the release of cytochrome c and subsequent cancer cell apoptosis.[1][2][3] Due to its biological activity and chemical structure, this compound must be treated as a hazardous chemical waste.
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes key safety and physical property information for related compounds and chemical classes to guide safe handling and disposal procedures.
| Property | Value/Information | Source/Rationale |
| Chemical Class | 2-Nitro-fluorene derivative, Antineoplastic agent | Based on published research.[1] |
| Appearance | Likely a solid at room temperature. | Based on similar compounds used in research.[3] |
| Primary Hazards | Potential mutagen, carcinogen, and teratogen. Toxic if ingested, inhaled, or absorbed through the skin. | General classification for antineoplastic agents.[4] |
| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible materials. | General laboratory practice for hazardous chemicals.[5][6] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (double gloving recommended), lab coat, and safety goggles. | Standard requirement for handling hazardous chemicals.[4][7] |
Experimental Protocols: Proper Disposal Procedures
The following step-by-step guide outlines the recommended procedure for the disposal of this compound and contaminated materials. These procedures are based on general guidelines for the disposal of hazardous antineoplastic and nitro-containing chemical waste.[4][8][9]
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including personal protective equipment (gloves, lab coats), disposable labware (pipette tips, tubes), and absorbent materials from spill cleanups, must be collected in a dedicated, clearly labeled, and leak-proof hazardous waste container.[4][7] The container should be marked as "Hazardous Waste: Antineoplastic Agent".
-
Liquid Waste: All liquid waste containing this compound, including unused solutions, cell culture media, and solvent rinses, must be collected in a separate, sealed, and chemical-resistant container.[8][10] This container must also be clearly labeled as "Hazardous Waste: Antineoplastic Agent" and should list all chemical components. Do not dispose of liquid waste down the drain. [8][10]
2. Decontamination of Reusable Labware:
-
Reusable glassware and equipment should be decontaminated immediately after use.
-
Rinse the contaminated items with a suitable solvent (e.g., ethanol (B145695) or a solution recommended by your institution's safety office) to remove the bulk of the chemical. Collect this rinse as hazardous liquid waste.
-
Wash the labware with a laboratory detergent and water.
-
Perform a final rinse with distilled water.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and Environmental Health and Safety (EHS) department.
-
For small spills, trained personnel wearing appropriate PPE (including double gloves, a lab coat, and safety goggles) can manage the cleanup.
-
Cover the spill with an absorbent material, working from the outside in.
-
Carefully collect the absorbent material and any contaminated debris and place it in the designated solid hazardous waste container.
-
Clean the spill area with a detergent solution, followed by a water rinse.
4. Final Disposal:
-
All hazardous waste containers must be securely sealed and stored in a designated satellite accumulation area within the laboratory.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.[4][11]
Visualizing Key Processes
To further clarify the procedural steps and the compound's mechanism of action, the following diagrams have been generated.
Caption: A logical workflow for the proper disposal of this compound waste.
Caption: The signaling pathway of this compound inducing apoptosis through Bax activation.
References
- 1. Structure-activity relationship studies on Bax activator SMBA1 for the treatment of ER-positive and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Bax激活剂 | MCE [medchemexpress.cn]
- 3. This compound | Bax激活剂 | CAS 1425944-33-7 | 美国InvivoChem [invivochem.cn]
- 4. web.uri.edu [web.uri.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. geneseo.edu [geneseo.edu]
- 7. uwyo.edu [uwyo.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling CYD-4-61
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for the handling, use, and disposal of CYD-4-61, a novel Bax activator utilized in cancer research. Adherence to these protocols is critical for minimizing exposure risk and ensuring the integrity of your experimental outcomes.
This compound is a potent research compound that induces apoptosis, or programmed cell death, in cancer cells by activating the Bax protein, a key regulator of the intrinsic apoptotic pathway.[1] Its targeted mechanism of action makes it a valuable tool in oncology research, particularly in the study of breast cancer.[1] However, as with any biologically active compound, proper handling and disposal are crucial.
Immediate Safety and Handling Protocols
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, information from suppliers and the nature of the compound as a cytotoxic agent necessitate stringent safety measures. The following personal protective equipment (PPE) and handling procedures are mandatory to prevent accidental exposure.
Personal Protective Equipment (PPE) Summary
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Nitrile, powder-free. Double-gloving is recommended. | Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a breach in the outer glove. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | Protects eyes from splashes or aerosols. |
| Body Protection | Laboratory Coat | Fully buttoned, with tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | Recommended when handling the powdered form of the compound to avoid inhalation of airborne particles. |
Handling Procedures:
-
Avoid Inhalation: Handle the solid form of this compound in a chemical fume hood or other ventilated enclosure to minimize the risk of inhaling dust particles.
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Ventilation: Ensure all work with this compound is conducted in a well-ventilated area.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage is at -20°C for long-term stability.
Operational Plans: Experimental Protocols
This compound has been shown to inhibit the proliferation of various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and ER-positive breast cancer (MCF-7) cells, with IC50 values in the nanomolar range.[1] Key experiments to assess its efficacy and mechanism of action include cell viability assays and Western blotting for apoptotic markers.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cancer cell proliferation.
| Step | Procedure |
| 1. Cell Seeding | Seed cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. |
| 2. Compound Treatment | Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to the desired concentrations (e.g., 0-10 µM) in cell culture medium. Replace the existing medium in the wells with the medium containing this compound or a vehicle control (DMSO). |
| 3. Incubation | Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2. |
| 4. MTT Addition | Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. |
| 5. Formazan (B1609692) Solubilization | Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals. |
| 6. Absorbance Measurement | Measure the absorbance at a wavelength of 570 nm using a microplate reader. |
| 7. Data Analysis | Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value. |
Western Blot for Bax Activation and Apoptosis Markers
This protocol outlines the steps to detect changes in protein expression related to apoptosis induction by this compound.
| Step | Procedure |
| 1. Cell Lysis | Treat cells with this compound at a specified concentration (e.g., 5 µM) for various time points (e.g., 0, 6, 12, 24, 48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. |
| 2. Protein Quantification | Determine the protein concentration of the cell lysates using a BCA or Bradford assay. |
| 3. SDS-PAGE | Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. |
| 4. Protein Transfer | Transfer the separated proteins to a PVDF or nitrocellulose membrane. |
| 5. Blocking | Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. |
| 6. Primary Antibody Incubation | Incubate the membrane with primary antibodies against target proteins (e.g., Bax, cleaved PARP, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C. |
| 7. Secondary Antibody Incubation | Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. |
| 8. Detection | Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. |
| 9. Analysis | Quantify the band intensities to determine the relative changes in protein expression. |
Disposal Plan
All materials that have come into contact with this compound, including unused compound, contaminated media, pipette tips, and gloves, should be treated as hazardous chemical waste.
Disposal Workflow
Caption: Waste disposal workflow for this compound.
Disposal Steps:
-
Segregation: Separate waste into solid and liquid streams.
-
Containment:
-
Solid Waste: Collect all solid waste, including unused powder, contaminated labware, and PPE, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all contaminated liquids, such as cell culture media, in a separate, leak-proof, and clearly labeled hazardous waste container.
-
-
Labeling: Label all waste containers with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store hazardous waste in a designated satellite accumulation area away from general laboratory traffic.
-
Pickup: Arrange for waste pickup and disposal through your institution's EHS department. Do not dispose of this compound down the drain or in regular trash.
Mechanism of Action: this compound Signaling Pathway
This compound functions by directly activating the pro-apoptotic protein Bax. In its inactive state, Bax resides in the cytosol. Upon activation by this compound, Bax undergoes a conformational change, allowing it to translocate to the mitochondrial outer membrane. There, it oligomerizes to form pores, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then initiates a caspase cascade, culminating in the execution of apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
